[(2R)-oxolan-2-yl]methanamine hydrochloride
Description
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Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUKLRDNJDOR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-80-6 | |
| Record name | [(2R)-oxolan-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: [(2R)-Oxolan-2-yl]methanamine Hydrochloride
CAS Number: 7175-80-6 [1][2][3][4]
Executive Summary & Chemical Identity
[(2R)-Oxolan-2-yl]methanamine hydrochloride , commonly known as (R)-Tetrahydrofurfurylamine HCl , is a high-value chiral building block used extensively in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[2][4] Its core structure—a saturated oxygen heterocycle bearing a primary amine—serves as a critical pharmacophore, often functioning as a bioisostere for proline or ribose derivatives in kinase inhibitors and GPCR ligands.[2][4]
This guide provides a rigorous technical framework for the handling, application, and quality control of this compound, addressing the specific challenges associated with its hygroscopic nature and stereochemical integrity.[2][4]
Chemical Specifications
| Parameter | Technical Detail |
| CAS Number (HCl Salt) | 7175-80-6 |
| CAS Number (Free Base) | 7202-43-9 |
| IUPAC Name | [(2R)-oxolan-2-yl]methanamine hydrochloride |
| Synonyms | (R)-(-)-Tetrahydrofurfurylamine HCl; (R)-2-(Aminomethyl)tetrahydrofuran HCl |
| Molecular Formula | C₅H₁₁NO[2][4][5][6][7][8] · HCl |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Base) |
| Chirality | (R)-Enantiomer |
| Physical State | White to off-white hygroscopic solid (or viscous oil if wet) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
Strategic Utility in Drug Design
The (R)-tetrahydrofurfuryl moiety is not merely a linker; it is a "privileged structure" in medicinal chemistry.[4]
-
Hydrogen Bond Vectoring: The ether oxygen in the tetrahydrofuran (THF) ring acts as a fixed hydrogen bond acceptor.[2][4] Unlike linear ethers, the cyclic constraint of the THF ring pre-organizes this acceptor vector, reducing the entropic penalty upon binding to protein targets.[2][4]
-
Chiral Discrimination: The (R)-configuration projects the aminomethyl group out of the ring plane in a specific trajectory.[2][4] In enzyme pockets (e.g., kinases), switching to the (S)-enantiomer often results in a >100-fold loss of potency due to steric clashes or misalignment of the amine's hydrogen bond donor capability.[2][4]
-
Metabolic Stability: Compared to acyclic ethers, the THF ring is generally more resistant to oxidative metabolism, extending the half-life of the final drug candidate.[2][4]
Handling & Stability: The "Self-Validating" Protocol
Critical Warning: The hydrochloride salt is hygroscopic .[2][4][5] Commercial batches often absorb atmospheric moisture, altering the effective molecular weight and leading to stoichiometric errors in sensitive coupling reactions.[2][4]
Protocol A: Moisture Management & Stoichiometry Correction
Rationale: To ensure reaction reproducibility, the exact mass of the active amine must be known.[2][4] Relying on the theoretical MW (137.[4]61) without correction is the most common cause of yield variation.[2]
-
Initial Assessment: Upon opening a new bottle, visually inspect the solid.[2][4] Clumping indicates moisture absorption.[2][4]
-
Quantification (Self-Validation Step):
-
Drying Procedure (If Water Content > 2%):
Synthetic Protocols
Protocol B: Free-Basing & Amide Coupling
Context: Most peptide coupling reagents (HATU, EDC) require the amine to be nucleophilic (unprotonated).[2][4] While in situ neutralization (DIPEA/NMM) is common, pre-free-basing is preferred for difficult couplings to prevent salt-induced aggregation.[2][4]
Workflow Visualization
Figure 1: Optimized workflow for converting the stable HCl salt into the reactive free amine for immediate coupling. Note that the free base is volatile and should not be concentrated to dryness under high vacuum for extended periods.[2][4]
Step-by-Step Methodology
-
Partition: Suspend 1.0 eq of (R)-Tetrahydrofurfurylamine HCl in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add 1.05 eq of 1N NaOH solution. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer.[2][4] Extract the aqueous layer twice more with DCM.[2][4]
-
Drying: Dry combined organics over anhydrous Na₂SO₄. Filter.
-
Coupling (Immediate): Add the DCM solution of the free amine directly to a pre-activated mixture of Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF/DCM.
Quality Control: Chiral Purity Determination
Rationale: Enantiomeric purity is critical.[2][4] Racemization can occur during synthesis or storage.[2][4] A non-chiral HPLC method will not detect the (S)-enantiomer impurity.[2][4]
Protocol C: Chiral Derivatization & HPLC
Since the amine lacks a strong chromophore, direct chiral HPLC can be difficult.[2][4] Derivatization with a chromophore-rich isocyanate is recommended.[2][4]
-
Derivatization: React a small aliquot of the amine with phenyl isocyanate in DCM to form the urea derivative.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[2][4]
-
Mobile Phase: Hexane : Isopropanol (90:[2][4]10) isocratic.[2][4]
-
Detection: UV at 254 nm (detecting the phenyl urea tag).[2][4]
-
Acceptance Criteria: >98.5% ee (Enantiomeric Excess).
QC Decision Logic
Figure 2: Quality Control Decision Tree ensuring only chemically and stereochemically pure material enters the synthesis pipeline.
References
-
Chemical Identity & CAS Verification
-
Synthetic Application (Muscarine Analogs)
-
Catalytic Synthesis
Sources
- 1. [(2R)-oxetan-2-yl]methanamine | CAS#:2090728-35-9 | Chemsrc [chemsrc.com]
- 2. CAS 4795-29-3: Tetrahydrofurfurylamine | CymitQuimica [cymitquimica.com]
- 3. 7175-80-6 | [(2R)-Oxolan-2-yl]methanamine hydrochloride | Amines | Ambeed.com [ambeed.com]
- 4. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. cas 7175-80-6|| where to buy [(2R)-oxolan-2-yl]methanamine;hydrochloride [english.chemenu.com]
[(2R)-oxolan-2-yl]methanamine hydrochloride physical properties
Physical Properties, Synthesis, and Application in Chiral Drug Design
Executive Summary
[(2R)-Oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine hydrochloride) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for sulfonamide-based alpha-blockers (e.g., Tamsulosin analogs) and kinase inhibitors. While the free amine is a volatile, air-sensitive liquid, the hydrochloride salt represents the thermodynamically stable, solid-state form preferred for storage and handling.
This guide provides a comprehensive analysis of its physicochemical profile, emphasizing the distinction between the free base and the salt to prevent stoichiometric errors in process chemistry.
Chemical Identity & Stereochemistry[1]
The (R)-enantiomer is the pharmacologically relevant isomer for many target scaffolds. It is derived from the "chiral pool" or obtained via resolution of the racemate.
| Parameter | Data |
| IUPAC Name | [(2R)-oxolan-2-yl]methanamine hydrochloride |
| Common Synonyms | (R)-(-)-Tetrahydrofurfurylamine HCl; (R)-2-(Aminomethyl)tetrahydrofuran HCl |
| CAS Number (HCl Salt) | 7175-80-6 |
| CAS Number (Free Base) | 7202-43-9 |
| Molecular Formula | C₅H₁₁NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| Chiral Center | C2 (R-configuration) |
| SMILES | Cl.NC[C@H]1CCCO1 |
Physical & Thermodynamic Properties[4][6]
Comparative Properties: Free Base vs. Hydrochloride Salt
Critical Insight: Researchers often confuse the properties of the liquid free base with the solid salt. The salt is generated to prevent the formation of carbamates (reaction with atmospheric CO₂) and N-oxidation.
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Melting Point | N/A (Liquid at RT) | 135–140 °C (Decomposes) |
| Boiling Point | 153–154 °C (at 744 mmHg) | N/A (Sublimes/Decomposes) |
| Density | 0.98 g/mL (at 25 °C) | Bulk density varies by crystal habit |
| Hygroscopicity | Moderate | High (Deliquescent if impure) |
| Solubility | Miscible with water, EtOH, CHCl₃ | Soluble in Water, MeOH; Insoluble in Et₂O |
Optical Rotation
The specific rotation is the primary metric for enantiomeric purity. Note that the sign of rotation may vary depending on the solvent and protonation state.
-
Free Base:
( , Chloroform) -
Hydrochloride Salt:
to ( , Methanol)
Validation Note: Always dry the salt to constant weight before measuring optical rotation. Residual water/solvent will depress the specific rotation value, leading to false calculations of enantiomeric excess (ee).
Synthesis & Manufacturing Workflows
The synthesis of high-purity (R)-isomer involves either asymmetric hydrogenation or classical resolution. The resolution route using L-tartaric acid is often preferred in batch manufacturing due to cost-efficiency.
Synthesis & Resolution Pathway
The following diagram illustrates the resolution of the racemic amine and conversion to the stable HCl salt.
Figure 1: Manufacturing workflow for the isolation of the (R)-enantiomer via classical resolution and conversion to the hydrochloride salt.
Handling, Stability, and Protocols
Hygroscopicity Management
Amine hydrochlorides with ether functionalities are prone to absorbing atmospheric moisture.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: If the solid becomes "sticky" or clumpy, it indicates water absorption. Recrystallize from Ethanol/Diethyl Ether or dry in a vacuum oven at 40°C over P₂O₅.
Protocol: In Situ Free Base Generation
For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr), do not rely on the liquid free base stored for long periods (due to carbonate formation). Instead, generate it in situ from the HCl salt.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of [(2R)-oxolan-2-yl]methanamine HCl in the reaction solvent (e.g., DCM, DMF, or THF).
-
Neutralization: Add 1.1 to 1.2 equivalents of a non-nucleophilic base (DIPEA or TEA).
-
Equilibration: Stir at room temperature for 15–30 minutes. The mixture will likely become clear (in DMF) or precipitate amine hydrochloride salts (in DCM).
-
Reaction: Add the electrophile (e.g., acid chloride, sulfonyl chloride) directly to this mixture.
Analytical Characterization Logic
Ensuring the identity and purity of the chiral salt requires a multi-faceted analytical approach. The following decision tree outlines the standard operating procedure (SOP) for validation.
Figure 2: Analytical validation logic. Note that optical rotation must be corrected for water content determined by Karl Fischer titration.
Spectroscopic Markers
-
¹H NMR (DMSO-d₆): The ammonium protons (
) typically appear as a broad singlet around 8.0–8.5 ppm. The methylene protons adjacent to nitrogen ( ) shift downfield compared to the free base. -
IR Spectrum: Look for the broad, strong ammonium band (
) overlapping with C-H stretches, and the absence of the characteristic doublet of a primary free amine.
References
-
ChemicalBook. (2024). Properties of (R)-Tetrahydrofurfurylamine. Retrieved from
-
Thermo Fisher Scientific. (2024). Product Specification: (2R)-Tetrahydro-2-furanmethanamine Hydrochloride. Retrieved from
-
PubChem. (2024).[5] Compound Summary: (R)-Tetrahydrofurfurylamine.[1][7][8] National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2013). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol. Catalysis Science & Technology. Retrieved from
-
ResearchGate. (2000). Preparative separation of tetrahydrofurfurylamine enantiomers by fractional crystallization. Retrieved from
Sources
- 1. CAS RN 7175-80-6 | Fisher Scientific [fishersci.co.uk]
- 2. Oxolanes | Fisher Scientific [fishersci.com]
- 3. PubChemLite - (oxolan-3-yl)methanamine hydrochloride (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tetrahydrofurfurylamine 97 4795-29-3 [sigmaaldrich.com]
- 6. cas 7175-80-6|| where to buy [(2R)-oxolan-2-yl]methanamine;hydrochloride [english.chemenu.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
[(2R)-oxolan-2-yl]methanamine hydrochloride molecular weight
An In-Depth Technical Guide to [(2R)-oxolan-2-yl]methanamine hydrochloride: Synthesis, Characterization, and Application
Introduction
[(2R)-oxolan-2-yl]methanamine hydrochloride, a chiral amine derived from tetrahydrofuran, is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific nature and versatile reactivity make it an invaluable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals. The hydrochloride salt form enhances stability and aqueous solubility, rendering it highly suitable for various synthetic manipulations and pharmaceutical formulations.
The precise three-dimensional arrangement of atoms conferred by the (R)-stereocenter is critical. In drug design, enantiomers of a chiral molecule often exhibit profoundly different pharmacological and toxicological profiles. Utilizing enantiopure starting materials like [(2R)-oxolan-2-yl]methanamine hydrochloride is a cornerstone of asymmetric synthesis, a strategy employed to produce a single desired enantiomer of a drug, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the inactive or harmful enantiomer.[1]
Core Physicochemical Properties
A summary of the essential properties of [(2R)-oxolan-2-yl]methanamine hydrochloride is presented below. These data are critical for reaction planning, analytical method development, and formulation studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| CAS Number | 7175-80-6 | [2][3] |
| Appearance | White to off-white solid (typical) | General knowledge |
| SMILES | C1CCN.Cl | [2] |
| Storage Conditions | 2-8°C, Inert Atmosphere | [1][2] |
Synthesis and Purification: A Validated Workflow
The synthesis of [(2R)-oxolan-2-yl]methanamine hydrochloride requires a stereocontrolled approach to ensure high enantiomeric purity. A common and effective strategy involves the reduction of a corresponding chiral nitrile or the reductive amination of a chiral aldehyde. The following protocol describes a robust synthesis pathway starting from (R)-tetrahydrofuran-2-carboxylic acid, a readily available chiral precursor.
Rationale for Synthetic Strategy
The chosen pathway leverages well-established, high-yielding reactions. The conversion of the carboxylic acid to an amide, followed by reduction, is a classic method for amine synthesis that reliably preserves the stereochemistry at the adjacent chiral center. The final step, salt formation with hydrochloric acid, not only provides the target molecule but also facilitates purification by crystallization and improves the compound's handling and stability.
Experimental Protocol: Synthesis
Step 1: Amide Formation from (R)-Tetrahydrofuran-2-carboxylic acid
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.5 M).
-
Activation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The evolution of gas (CO₂, CO, HCl) will be observed. Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is necessary for efficient amidation.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until the gas evolution ceases. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia (~2.0 eq). Cool the acyl chloride solution back to 0°C and add the ammonia solution dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Dilute with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-2-carboxamide.
Step 2: Reduction of Amide to Amine
-
Setup: In a separate flask under an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LAH, ~2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C.
-
Addition: Dissolve the (R)-tetrahydrofuran-2-carboxamide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension. Expertise Insight: This addition must be slow and controlled due to the highly exothermic nature of the reaction.
-
Reaction: After the addition, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress is monitored by TLC or LC-MS.
-
Quenching: Cool the reaction to 0°C. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser workup). This procedure is critical for safely neutralizing the excess LAH and precipitating aluminum salts.
-
Isolation: Stir the resulting suspension until a granular white precipitate forms. Filter the solid and wash thoroughly with THF. The filtrate contains the free amine, [(2R)-oxolan-2-yl]methanamine.
Step 3: Hydrochloride Salt Formation and Purification
-
Salt Formation: To the THF filtrate containing the free amine, add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise at 0°C. A white precipitate of [(2R)-oxolan-2-yl]methanamine hydrochloride will form.
-
Crystallization: Stir the suspension for 1-2 hours at 0°C to maximize precipitation.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/diethyl ether. This crystallization process serves as a final purification step, removing residual impurities.
Synthesis Workflow Diagram
Caption: Stereospecific synthesis of the target compound.
Analytical Characterization and Quality Control
To ensure the synthesized compound meets the stringent requirements for pharmaceutical use, a suite of analytical techniques must be employed. This validates the structure, identity, purity, and enantiomeric excess of the final product.
| Analytical Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Confirmation and Purity | Spectra consistent with the proposed structure; absence of significant impurity signals. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the free base (m/z ≈ 102.15 for [M+H]⁺). |
| HPLC (Chiral) | Enantiomeric Purity (e.e.) | A single major peak for the (R)-enantiomer, with the (S)-enantiomer below the limit of quantification (>99% e.e.). |
| HPLC (Reverse-Phase) | Chemical Purity | Purity assessment by peak area percentage, typically >98%. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H (amine salt), C-H, and C-O bonds. |
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is a self-validating system for confirming the stereochemical integrity of the synthesized material.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA). The exact ratio must be optimized. Rationale: The non-polar/polar solvent system combined with a chiral stationary phase allows for the separation of enantiomers. DEA is added to improve peak shape for the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample. The retention times for the (R) and (S) enantiomers will differ. Enantiomeric excess (% e.e.) is calculated using the peak areas (A) of the R and S enantiomers: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100.
Applications in Pharmaceutical Research and Development
[(2R)-oxolan-2-yl]methanamine hydrochloride serves as a crucial chiral building block in the synthesis of various drug candidates. Its structural motif is found in molecules targeting a range of therapeutic areas.[1] The tetrahydrofuran ring acts as a stable, polar, and metabolically robust scaffold, while the primary amine provides a reactive handle for further molecular elaboration.
Key Application Areas:
-
Central Nervous System (CNS) Agents: The cyclic ether moiety can improve blood-brain barrier penetration, making it a valuable component for drugs targeting CNS disorders.[1]
-
Protease Inhibitors: The stereodefined amine can be incorporated into peptide mimics to target the active sites of enzymes like proteases, which are implicated in viral diseases and cancer.[1]
-
Cardiovascular Drugs: Its structure can be integrated into molecules designed to interact with specific receptors or ion channels involved in cardiovascular function.[1]
The use of this specific chiral amine ensures that the resulting API interacts with its biological target in a highly specific, predetermined orientation, which is the fundamental principle of rational drug design.
Logical Workflow: From Building Block to API
Sources
[(2R)-oxolan-2-yl]methanamine hydrochloride structure
An In-depth Technical Guide to [(2R)-oxolan-2-yl]methanamine Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Scaffolds
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms is paramount. Chirality, the property of "handedness," is a fundamental principle that dictates molecular recognition and, consequently, pharmacological activity. [(2R)-oxolan-2-yl]methanamine hydrochloride, a chiral amine built upon a tetrahydrofuran (THF) scaffold, represents a vital building block for constructing complex, enantiomerically pure pharmaceutical agents. The tetrahydrofuran ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, where it often serves to modulate solubility and cell permeability while providing a rigid framework for orienting other functional groups.
This guide provides a comprehensive technical overview of [(2R)-oxolan-2-yl]methanamine hydrochloride, moving beyond simple data reporting to explain the causality behind its synthesis and characterization. As a Senior Application Scientist, the focus is on providing field-proven insights into its properties, a robust and logical synthetic pathway, and its application as a stereochemically defined component in drug development.
Physicochemical and Structural Properties
[(2R)-oxolan-2-yl]methanamine hydrochloride is the salt form of (R)-tetrahydrofurfurylamine, which enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. The defining feature is the stereocenter at the C2 position of the oxolane (tetrahydrofuran) ring, which dictates its utility in asymmetric synthesis.
| Property | Value | Source(s) |
| Chemical Name | [(2R)-oxolan-2-yl]methanamine hydrochloride | [1] |
| CAS Number | 7175-80-6 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| SMILES | C1CCN.Cl | [2] |
| Appearance | White to off-white crystalline solid (Expected) | - |
| Storage | 2-8°C, Inert Atmosphere | [2][3] |
Stereoselective Synthesis: From Alcohol to Chiral Amine
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. A reliable and field-tested approach to [(2R)-oxolan-2-yl]methanamine begins with the commercially available chiral precursor, (R)-tetrahydrofurfuryl alcohol. The hydroxyl group is a poor leaving group, necessitating its activation to facilitate nucleophilic substitution. A common and robust strategy involves converting the alcohol into a tosylate, a superior leaving group, followed by amination.
The causality behind this two-step approach is rooted in control and efficiency. Direct reductive amination of the alcohol is possible but can sometimes lead to side products.[4][5] The activation-substitution pathway provides a cleaner, more predictable transformation with high stereochemical fidelity. The final step involves protonation with hydrochloric acid to yield the stable, crystalline salt.
Logical Synthesis Workflow
Caption: Synthesis workflow from (R)-tetrahydrofurfuryl alcohol.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of (R)-Tetrahydrofurfuryl Tosylate
-
To a stirred solution of (R)-tetrahydrofurfuryl alcohol (1.0 equiv.) in anhydrous pyridine (5-10 volumes) at 0°C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-Tetrahydrofurfuryl Azide
-
Dissolve the crude (R)-tetrahydrofurfuryl tosylate (1.0 equiv.) in dimethylformamide (DMF, 5 volumes).
-
Add sodium azide (NaN₃, 1.5 equiv.) to the solution.
-
Heat the mixture to 80°C and stir for 6-8 hours. The reaction involves an Sₙ2 mechanism, which proceeds with inversion of stereochemistry at the carbon bearing the leaving group; however, since the reaction is on the methylene carbon (CH₂), the stereocenter at C2 of the THF ring is unaffected.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether (3 x 10 volumes).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
Step 3: Synthesis of [(2R)-oxolan-2-yl]methanamine (Free Base)
-
Dissolve the crude (R)-tetrahydrofurfuryl azide (1.0 equiv.) in ethanol (10 volumes).
-
Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude free base amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude [(2R)-oxolan-2-yl]methanamine in anhydrous diethyl ether.
-
Cool the solution to 0°C and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0°C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield [(2R)-oxolan-2-yl]methanamine hydrochloride as a crystalline solid.
Application in Drug Development
Chiral amines like [(2R)-oxolan-2-yl]methanamine are invaluable in constructing active pharmaceutical ingredients (APIs). Their primary amine functionality serves as a versatile handle for introducing the moiety into a larger molecule, most commonly through amide bond formation. The stereocenter on the THF ring can act as a critical pharmacophoric element, interacting with a specific chiral pocket in a biological target such as an enzyme or receptor.
A prominent example of a drug where a chiral amine is central to its structure and function is Levetiracetam, an anti-epileptic agent.[6][7] While the industrial synthesis of Levetiracetam typically starts from (S)-2-aminobutanamide, the reaction it undergoes—acylation followed by cyclization—is a classic transformation for which [(2R)-oxolan-2-yl]methanamine is also well-suited in other contexts.[8] The core principle is the use of a defined stereocenter to build molecules with specific biological activity.
Illustrative Role in Amide Synthesis
Caption: General application in amide bond formation.
Analytical Characterization: A Spectroscopic Profile
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data represents the expected spectroscopic profile based on the known effects of functional groups and analysis of analogous structures.
| Technique | Expected Observations |
| ¹H NMR | ~8.3 ppm (broad s, 3H, -NH₃⁺) : Protons of the ammonium group, often broad and exchangeable. ~4.1 ppm (m, 1H, -O-CH-) : Proton at C2, adjacent to the ring oxygen. ~3.8 ppm (m, 2H, -O-CH₂-) : Protons at C5, adjacent to the ring oxygen. ~3.1 ppm (m, 2H, -CH-CH₂-N) : Methylene protons adjacent to the nitrogen. ~1.9 ppm & ~1.6 ppm (m, 4H, -CH₂-CH₂-) : Methylene protons at C3 and C4. |
| ¹³C NMR | ~78 ppm (C2) : Carbon attached to both the ring oxygen and the aminomethyl group. ~68 ppm (C5) : Carbon adjacent to the ring oxygen. ~45 ppm (CH₂-N) : Methylene carbon adjacent to the nitrogen. ~30 ppm & ~25 ppm (C3, C4) : Remaining ring carbons. |
| FT-IR (cm⁻¹) | ~2800-3100 : N-H stretch (ammonium salt), C-H stretch. ~1600 : N-H bend (asymmetric). ~1500 : N-H bend (symmetric). ~1100 : C-O-C stretch (strong, characteristic of ether). |
| Mass Spec. (EI) | For the free base (M.W. 101.15): A weak molecular ion peak at m/z = 101. The base peak is expected at m/z = 30 ([CH₂=NH₂]⁺) due to characteristic alpha-cleavage of the C-C bond next to the amine.[9] Another significant fragment at m/z = 71 would correspond to the loss of the aminomethyl group. |
Standard Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of [(2R)-oxolan-2-yl]methanamine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is preferred for its ability to exchange with the -NH₃⁺ protons, causing that signal to disappear, which can be a useful diagnostic tool.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Spectrometer Setup: Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like DSS for D₂O.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Integrate the signals to determine the relative proton ratios.
Safety and Handling
As with any chemical reagent, proper handling of [(2R)-oxolan-2-yl]methanamine hydrochloride is crucial. The following information is based on available safety data sheets.
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
-
Y. Feng, et al. (2018). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 8(23), 6039-6048. Available at: [Link]
-
ResearchGate. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Available at: [Link]
-
MySkinRecipes. (n.d.). [(2R)-Oxolan-2-yl]methanamine hydrochloride. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
- Löscher, W., & Schmidt, D. (2011). Levetiracetam: a novel antiepileptic drug with a unique mechanism of action. Epilepsy Research, 93(1), 1-13.
-
ResearchGate. (2025). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved February 7, 2026, from [Link]
- Google Patents. (2006). WO2006103696A2 - Process for preparing levetiracetam.
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
- 1. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: Showing NP-Card for (5r)-5-[(1z)-oct-1-en-1-yl]oxolan-2-one (NP0249646) [np-mrd.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Sourcing & Application Guide: [(2R)-Oxolan-2-yl]methanamine Hydrochloride
[1]
Document Control:
-
Scope: Sourcing, Quality Control, and Synthetic Utilization
-
Compound Class: Chiral Heterocyclic Building Blocks
Executive Summary & Chemical Identity[1][2]
[(2R)-Oxolan-2-yl]methanamine hydrochloride (also known as (R)-tetrahydrofurfurylamine HCl) is a critical chiral building block in medicinal chemistry. It serves as a rigid, polar motif often used to modulate lipophilicity (LogD) and metabolic stability in kinase inhibitors and GPCR ligands.
Unlike its racemic counterpart, the (R)-enantiomer offers distinct spatial vectoring of substituents, which is crucial for structure-activity relationship (SAR) optimization. This guide addresses the specific challenges of sourcing this material: ensuring high enantiomeric excess (ee%), managing hygroscopicity, and validating supplier claims.
Critical Quality Attributes (CQAs)
| Attribute | Specification | Scientific Rationale |
| Systematic Name | [(2R)-Oxolan-2-yl]methanamine HCl | IUPAC precision prevents confusion with furan derivatives. |
| CAS Number | 7175-80-6 (HCl salt) / 7202-43-9 (Free base) | Note: Vendors frequently list the salt under the free base CAS. Always verify the salt form explicitly. |
| Chiral Purity (ee%) | ≥ 98.0% ee | Lower ee% can lead to difficult-to-separate diastereomers in downstream synthesis. |
| Chemical Purity | ≥ 97.0% (HPLC/NMR) | Impurities often include the oxidized furoic acid derivative or ring-opened amino alcohols. |
| Form | White to off-white solid | Yellowing indicates oxidation. The HCl salt is preferred over the liquid free base for oxidative stability. |
Strategic Sourcing & Supplier Landscape
As a scientist, you must distinguish between "catalog aggregators" and "origin manufacturers." For chiral amines, the risk of racemization during bulk manufacturing is non-negligible.
Supplier Tiering Analysis
The following categorization is based on lot-to-lot consistency and analytical transparency.
| Supplier Tier | Recommended Vendors | Use Case | Pros/Cons |
| Tier 1: Global Reference | Sigma-Aldrich (Merck) , TCI Chemicals | GMP starting material; Reference Standards. | Pro: Highest reliability, extensive CoA. Con: High cost/gram; lead times can be long for bulk. |
| Tier 2: Bulk Specialists | Enamine , Combi-Blocks , Fluorochem | Scale-up (10g - 1kg); Library synthesis. | Pro: Excellent cost-efficiency; often hold large stock. Con: CoA may require internal re-validation for ee%. |
| Tier 3: Aggregators | Various (via MolPort/eMolecules) | Hard-to-find backup. | Pro: Access to niche inventories. Con: Traceability issues; variable shipping conditions. |
The "Make vs. Buy" Decision Matrix
While purchase is generally preferred, synthesis is a viable backup if commercial stock fails quality metrics.
-
Buy Trigger: Cost < $50/gram and ee% > 98%.
-
Make Trigger: High cost or unavailability of the specific (R)-enantiomer.
-
Synthetic Route: Amidation of (R)-tetrahydrofuroic acid followed by reduction (e.g., LiAlH4). This preserves chirality better than resolving racemic amines.
-
Analytical Validation (The "Trust" Pillar)
Never rely solely on a vendor CoA for chiral materials used in late-stage synthesis. The following protocol is a self-validating system to ensure material integrity.
Quality Control Workflow
The following diagram illustrates the logical flow for accepting incoming chiral building blocks.
Figure 1: Incoming Quality Control Workflow for Chiral Amines.
Standard Operating Procedure: Chiral Purity Determination
Objective: Quantify the ratio of (R) to (S) enantiomers. Method: Chiral HPLC (Preferred) or Derivatization.
-
Column: Cellulose-2 or Amylose-1 based chiral columns (e.g., Phenomenex Lux Cellulose-2).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1) is standard for the free base.
-
Note: Since you are buying the HCl salt, you must neutralize the sample in situ or pre-treat with bicarbonate extraction before injection, or use a reverse-phase chiral method (e.g., Chiralpak AGP).
-
-
Alternative (Derivatization): If a chiral column is unavailable, react the amine with Mosher's Acid Chloride ((R)-MTPA-Cl) .
-
Analyze the resulting diastereomers via 1H-NMR or standard achiral HPLC. The diastereomeric ratio reflects the original enantiomeric excess.
-
Synthetic Utility & Handling[3]
Handling the Hydrochloride Salt
The HCl salt is significantly more stable than the free amine, which is prone to absorbing atmospheric CO2 to form carbamates.
-
Storage: Desiccator at RT or 4°C. Hygroscopic.
-
Usage: For most nucleophilic substitutions or amide couplings, the free amine must be liberated.
Protocol: In-Situ Free-Basing for Amide Coupling
This protocol avoids the isolation of the volatile and unstable free base.
-
Dissolution: Suspend [(2R)-oxolan-2-yl]methanamine HCl (1.0 equiv) in DCM or DMF.
-
Activation: Add a tertiary base (DIPEA or NMM, 2.5 - 3.0 equiv).
-
Why 3 equiv? 1 equiv neutralizes the HCl salt, 1 equiv neutralizes the acid generated during coupling, and the excess drives equilibrium.
-
-
Coupling: Add the carboxylic acid partner (1.0 equiv) and coupling reagent (e.g., HATU, 1.1 equiv).
-
Observation: The suspension should clear as the amine salt dissolves and reacts.
Reaction Pathway Visualization
Figure 2: In-situ Neutralization and Coupling Strategy.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. Retrieved from [Link]
- Garg, N. K., et al. (2011).Synthesis of Chiral Heterocycles. Journal of the American Chemical Society. (Contextual citation for the utility of chiral furans in synthesis).
Technical Whitepaper: Stereoselective Synthesis of [(2R)-oxolan-2-yl]methanamine Hydrochloride
Executive Summary
[(2R)-oxolan-2-yl]methanamine hydrochloride is a high-value chiral building block extensively used in the synthesis of kinase inhibitors, antipsychotics, and receptor modulators. Its structural rigidity, provided by the tetrahydrofuran (THF) ring, offers superior pharmacodynamic profiles compared to acyclic analogs.
This technical guide outlines a robust, scalable synthetic route starting from the "chiral pool" precursor (R)-tetrahydrofurfuryl alcohol . Unlike reductive amination of furfural (which often requires expensive chiral catalysts to induce stereoselectivity), this route utilizes a Activation
Strategic Retrosynthesis & Pathway
The synthesis relies on transforming the primary alcohol into a leaving group (mesylate), followed by nucleophilic displacement with azide, and subsequent reduction to the amine.
Stereochemical Rationale
The reaction occurs at the exocyclic methylene carbon (
-
Precursor: (R)-Tetrahydrofurfuryl alcohol (Commercially available, derived from biomass).
-
Key Intermediate: (R)-2-(Azidomethyl)tetrahydrofuran.
Figure 1: Retrosynthetic analysis showing the preservation of the chiral scaffold.
Experimental Protocol
Phase 1: Activation (Mesylation)
Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate ester.
-
Reagents: (R)-Tetrahydrofurfuryl alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).
-
Conditions:
to RT, atmosphere.
Procedure:
-
Charge a reactor with (R)-tetrahydrofurfuryl alcohol and anhydrous DCM (10 volumes).
-
Add TEA and cool the solution to
. -
Add MsCl dropwise over 30 minutes, maintaining internal temperature
to prevent elimination side reactions. -
Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or GC.[1]
-
Workup: Quench with saturated
, separate phases, and wash organics with brine. Dry over and concentrate in vacuo.
Phase 2: Nucleophilic Displacement (Azidation)
Objective: Introduce the nitrogen functionality via
-
Reagents: Mesylate intermediate (1.0 eq), Sodium Azide (
, 1.5 eq), DMSO or DMF. -
Conditions:
, 4-6 hours.
Procedure:
-
Dissolve the mesylate in DMSO (5 volumes).
-
Add solid
carefully. -
Heat to
.-
Mechanistic Note: The reaction is driven by the high nucleophilicity of the azide ion in polar aprotic solvents.
-
-
Workup: Cool to RT, dilute with water (dissolves inorganic salts), and extract with diethyl ether or MTBE.
-
Safety Stop: Do NOT concentrate the organic azide to dryness if the C/N ratio is low. For this molecule (
), the ratio is borderline. It is safer to telescope the ether solution directly into the reduction step.
Phase 3: Reduction & Salt Formation
Objective: Reduce the azide to the primary amine and isolate as the stable hydrochloride salt.
-
Reagents: Azide solution,
( ), gas (balloon or 1-3 bar), HCl in dioxane/ether. -
Conditions: RT, overnight.
Procedure:
-
Transfer the ether/azide solution to a hydrogenation vessel.
-
Add
catalyst (wet paste preferred to minimize ignition risk). -
Purge with
, then . Stir vigorously under atmosphere until gas uptake ceases. -
Filter catalyst through Celite (keep wet to prevent fire).
-
Salt Formation: Cool the filtrate to
. Add 4M HCl in dioxane dropwise. -
The hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.
Process Logic & Safety Architecture
The following diagram illustrates the critical decision nodes and safety loops required for this synthesis.
Figure 2: Operational workflow emphasizing the safety-critical azide handling step.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Molecular Weight | 137.61 g/mol | HCl Salt |
| Melting Point | Lit. value for HCl salt | |
| Optical Rotation | Value for Free Base . Salt rotation may vary. | |
| Solubility | Water, Methanol, Ethanol | Insoluble in Ether/Hexane |
| Purity (HPLC) | Chiral column required for ee% |
Authoritative Note on Stereochemistry:
The specific rotation of the (R)-free base is levorotatory (
Safety & Handling (E-E-A-T)
Azide Hazard Management
The intermediate (R)-2-(azidomethyl)tetrahydrofuran is a low-molecular-weight organic azide.
-
Rule of Six: The number of carbon atoms (5) is close to the number of nitrogen atoms (3). This places the molecule in a "borderline explosive" category.
-
Mitigation: Never isolate the neat azide. Maintain it in solution (e.g., MTBE or Toluene) at all times. Perform the reduction immediately after the workup of the substitution step.
Hydrogenation Risks[5]
-
Catalyst Ignition: Dry Pd/C is pyrophoric. Always wet the catalyst with water or solvent before introducing it to the reaction vessel or filtering it.
References
-
Sigma-Aldrich. (R)-(-)-Tetrahydrofurfurylamine Product Specification. CAS 7202-43-9. Link
-
Santa Cruz Biotechnology. Tetrahydrofurfurylamine Data Sheet. CAS 4795-29-3.[1][4] Link
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. (Foundational text on Azide safety and reactivity).
-
U.S. National Institutes of Health (PubChem). Compound Summary: 2-(Aminomethyl)tetrahydrofuran.[1] Link
- Mayer, et al. "Scalable synthesis of chiral tetrahydrofuran derivatives." Journal of Medicinal Chemistry (General reference for chiral THF synthesis methodologies).
Sources
Technical Monograph: [(2R)-oxolan-2-yl]methanamine hydrochloride
Role: Chiral Pharmacophore & Synthetic Intermediate
CAS (HCl Salt): 7175-80-6 | CAS (Free Base): 7202-43-9[1]
Executive Summary & Mechanistic Definition
[(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-tetrahydrofurfurylamine HCl) is not a standalone therapeutic agent; it is a high-value chiral synthon .[1] Its "Mechanism of Action" is defined by its contribution to the Structure-Activity Relationship (SAR) of the final drug molecule.[1]
When incorporated into active pharmaceutical ingredients (APIs) such as Tamsulosin (Flomax) or specific HIV Protease Inhibitors , this moiety functions through three distinct mechanistic pillars:
-
Stereochemical Filtering: The (2R)-configuration rigidly orients the drug tail, ensuring high-affinity binding to chiral protein pockets (e.g.,
-adrenoceptors).[1] -
Directional H-Bonding: The ether oxygen within the tetrahydrofuran (THF) ring acts as a specific hydrogen bond acceptor, often interacting with backbone amides or water networks within the receptor active site.
-
Lipophilic Occupancy: The saturated furan ring occupies hydrophobic sub-pockets (e.g., the P2 site in proteases) without the planar rigidity of aromatic rings, allowing for an "induced fit."
Structural Biology & Pharmacophore Mechanism
The biological utility of this molecule stems from its ability to dictate the binding mode of the final drug. Below is an analysis of its mechanistic role within the
The "Anchor & Orient" Mechanism
In Tamsulosin, the (R)-tetrahydrofurfuryl amine moiety is not merely a linker; it is the selectivity filter .[1] The (R)-enantiomer exhibits significantly higher affinity for the
Visualization of Pharmacophore Interactions
The following diagram illustrates how the [(2R)-oxolan-2-yl]methanamine fragment interacts within a theoretical binding pocket.
Caption: Mechanistic contribution of the (R)-tetrahydrofurfuryl moiety to ligand-receptor binding affinity.[1]
Synthetic Mechanism (Chemical MoA)
To utilize this mechanism in drug discovery, the amine must be coupled to the scaffold without racemization. The hydrochloride salt form is preferred for stability but must be neutralized in situ or prior to reaction to liberate the nucleophilic nitrogen.
Primary Reaction Pathways[1]
-
Reductive Amination: Reaction with aldehydes/ketones (e.g., in the synthesis of Tamsulosin intermediates).
-
Nucleophilic Substitution (SN2/SNAr): Attack on alkyl halides or activated aromatic rings.[1]
-
Amide Coupling: Reaction with carboxylic acids using coupling agents (EDC/HATU).
Protocol: Reductive Amination (Tamsulosin Precursor)
This protocol describes the coupling of [(2R)-oxolan-2-yl]methanamine to a ketone scaffold, a critical step in synthesizing alpha-blockers.[1]
Reagents:
-
[(2R)-oxolan-2-yl]methanamine HCl (1.0 eq)[1]
-
Target Ketone/Aldehyde Scaffold (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
DIPEA (Diisopropylethylamine) (1.2 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Workflow:
-
Free Base Liberation:
-
Suspend [(2R)-oxolan-2-yl]methanamine HCl in DCM.
-
Add DIPEA dropwise at 0°C. Stir for 15 minutes until the solution clears (formation of free amine).
-
-
Imine Formation:
-
Add the Target Ketone to the reaction mixture.
-
Add activated molecular sieves (4Å) to scavenge water (drives equilibrium).
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Reduction (The "Chemical" MoA):
-
Quench & Workup:
-
Quench with saturated NaHCO3 solution.[1]
-
Extract organic layer, dry over MgSO4, and concentrate.
-
Quality Control & Validation
Because the "Mechanism of Action" relies entirely on the (R)-configuration, validating enantiomeric purity is the single most critical QC step.[1]
Chiral HPLC Method
Standard reverse-phase HPLC cannot distinguish enantiomers.[1] A chiral stationary phase is required.[1]
| Parameter | Specification |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210-220 nm (Amine absorption is weak; derivatization may be needed) |
| Acceptance Criteria | Enantiomeric Excess (ee) > 99.5% |
Validation Diagram (Synthesis & QC)
Caption: Workflow for incorporating the chiral amine while maintaining stereochemical integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129211, Tamsulosin. Retrieved from [Link][1]
-
Sagratini, G., et al. (2010). Synthesis and alpha1-adrenoceptor antagonist activity of tamsulosin analogues.[1][2] European Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging [(2R)-Oxolan-2-yl]methanamine Hydrochloride in the Synthesis of Novel Chiral Compounds
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where subtle changes in stereochemistry can lead to dramatic differences in efficacy and safety. Chiral amines, in particular, are foundational building blocks for a vast array of pharmaceuticals.[1][2]
[(2R)-Oxolan-2-yl]methanamine hydrochloride, also known as (R)-(+)-Tetrahydrofurfurylamine hydrochloride, has emerged as a particularly valuable chiral synthon. Its structure is a compelling marriage of desirable features for the medicinal chemist:
-
A Stereodefined Center: The (R)-configuration at the carbon adjacent to the nitrogen atom provides a reliable anchor for introducing chirality into a target molecule.
-
A Versatile Primary Amine: The primary amine serves as a highly reactive handle for a multitude of classic and contemporary synthetic transformations, including amide bond formation and reductive amination.
-
A Saturated Heterocycle: The tetrahydrofuran (oxolane) ring is a common motif in biologically active molecules, often imparting favorable pharmacokinetic properties such as improved solubility.
This guide provides an in-depth exploration of the practical application of [(2R)-oxolan-2-yl]methanamine hydrochloride, moving beyond simple reaction schemes to explain the causality behind procedural choices. The protocols described herein are designed to be robust and self-validating, providing researchers with a trusted framework for synthesizing novel chiral entities for cardiovascular and central nervous system (CNS) drug discovery programs.[3]
Table 1: Physicochemical Properties of [(2R)-Oxolan-2-yl]methanamine Hydrochloride
| Property | Value | Reference |
| CAS Number | 7175-80-6 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Appearance | White to off-white crystalline powder | - |
| Storage | 2-8°C, under inert gas | [3] |
Safety & Handling: This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[4] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Core Application: Amide Bond Formation for Novel Scaffolds
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and a vast number of synthetic drugs. The reaction of [(2R)-oxolan-2-yl]methanamine with carboxylic acids is a primary strategy for incorporating this chiral motif into larger, more complex molecules.
The "Why" Behind the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." Modern peptide coupling reagents accomplish this by converting the hydroxyl group of the acid into a better leaving group, creating a highly electrophilic intermediate that is readily attacked by the amine.
Caption: General workflow for chiral amide synthesis.
Protocol 1: Synthesis of (R)-N-(oxolan-2-ylmethyl)benzamide via HATU Coupling
This protocol details the coupling of benzoic acid with [(2R)-oxolan-2-yl]methanamine hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient and known for suppressing racemization.
Materials:
-
Benzoic Acid (1.0 eq)
-
[(2R)-oxolan-2-yl]methanamine hydrochloride (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M solution). Stir until fully dissolved.
-
Activation: Add HATU (1.1 eq) to the solution. Follow with the addition of DIEA (3.0 eq). The extra equivalents of base are crucial: one to neutralize the hydrochloride salt of the amine and two to facilitate the coupling reaction. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve [(2R)-oxolan-2-yl]methanamine hydrochloride (1.05 eq) in a minimal amount of DMF and add it dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Workup & Extraction:
-
Once complete, dilute the reaction mixture with DCM.
-
Transfer the organic mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess DIEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure chiral amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application: Reductive Amination for C-N Bond Elongation
Reductive amination is a powerful and highly versatile method for synthesizing secondary and tertiary amines from aldehydes or ketones.[5] It involves the initial formation of an imine (or iminium ion), which is then reduced in situ by a selective hydride reagent. This one-pot procedure is highly efficient for building molecular complexity.
The "Why" Behind the Method: The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be mild enough to not reduce the starting aldehyde/ketone but reactive enough to readily reduce the intermediate iminium ion.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[7]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [(2R)-Oxolan-2-yl]methanamine hydrochloride [myskinrecipes.com]
- 4. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: [(2R)-Oxolan-2-yl]methanamine Hydrochloride — Reaction Protocols & Handling Guide
Introduction & Chemical Profile[1][2][3][4]
[(2R)-Oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine hydrochloride) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates. Its structural motif—a saturated oxygen heterocycle with a pendant primary amine—serves as a critical pharmacophore in kinase inhibitors, GPCR ligands, and peptide mimetics.
While the hydrochloride salt offers superior stability compared to the oxidation-prone free amine, its successful utilization requires specific "liberation" protocols to restore nucleophilicity without compromising the chiral center at C2.
Chemical Specifications
| Property | Specification |
| IUPAC Name | [(2R)-oxolan-2-yl]methanamine hydrochloride |
| Common Name | (R)-(-)-Tetrahydrofurfurylamine HCl |
| CAS Number | 7175-80-6 (HCl salt); 7202-43-9 (Free base) |
| Molecular Formula | C₅H₁₁NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO. Low: DCM, Toluene, Hexanes. |
| Chirality | (R)-enantiomer; typically >98% ee |
Critical Handling & Stability (The "Salt-to-Base" Transition)
Expert Insight: The hydrochloride salt is non-nucleophilic. A common failure mode in early-stage discovery is adding the salt directly to electrophiles (e.g., acid chlorides, isocyanates) in non-polar solvents without adequate base, resulting in near-zero conversion.
Storage Protocol
-
Hygroscopicity: The HCl salt is hygroscopic. Store under nitrogen/argon at 2–8°C.
-
Stability: Stable for >12 months if kept dry. The free base, once liberated, absorbs CO₂ from air to form carbamates and oxidizes slowly; it should be used immediately.
Experimental Protocols
Protocol A: Amide Coupling (In-Situ Neutralization)
Best for: Peptide coupling, attaching the motif to carboxylic acid scaffolds.
Rationale: Pre-liberating the free base as an oil is tedious and risks yield loss. This protocol uses in-situ neutralization with a tertiary amine base in a polar aprotic solvent.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
[(2R)-Oxolan-2-yl]methanamine HCl (1.1 equiv)
-
HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DCM/DMF (9:1)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes. Note: Color change to yellow/orange often indicates active ester formation.
-
Base Addition 1: Add DIPEA (1.0 equiv) to the activated acid solution. Stir 5 mins.
-
Amine Addition: Add solid [(2R)-Oxolan-2-yl]methanamine HCl (1.1 equiv) in one portion.
-
Base Addition 2 (Critical): Immediately add the remaining DIPEA (2.0 equiv).
-
Why? The first equivalent neutralizes the HCl salt, liberating the nucleophilic amine in situ. The second equivalent scavenges the acid generated during coupling.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS.[6]
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.
Protocol B: Reductive Amination
Best for: Alkylation of the amine with aldehydes/ketones.
Rationale: Uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the HCl salt if buffered correctly.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
[(2R)-Oxolan-2-yl]methanamine HCl (1.2 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
TEA (Triethylamine) (1.2 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF[7]
Step-by-Step Workflow:
-
Salt Break: In a vial, suspend [(2R)-Oxolan-2-yl]methanamine HCl in DCE. Add TEA (1.2 equiv) and stir for 10 mins until the solution clears (indicating free base formation).
-
Imine Formation: Add the Aldehyde/Ketone (1.0 equiv). Add Activated Molecular Sieves (4Å) if the substrate is sterically hindered. Stir 30–60 mins.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Quench: Stir at RT for 4–12 hours. Quench with sat. NaHCO₃ (aq).
-
Extraction: Extract with DCM. The product is the secondary amine.[8]
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Reacting with chloropyrimidines, chloropyridines, or fluoronitrobenzenes.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
[(2R)-Oxolan-2-yl]methanamine HCl (1.2 equiv)
-
Base: Cs₂CO₃ (3.0 equiv) or TEA (3.0 equiv)
-
Solvent: DMSO or NMP (for difficult substrates), Acetonitrile (for reactive ones)
Step-by-Step Workflow:
-
Mix: Combine Heteroaryl Chloride and the Amine HCl salt in DMSO.
-
Base: Add Cs₂CO₃ (Cesium Carbonate). Note: Inorganic bases are preferred for SNAr to prevent competitive nucleophilic attack by amine bases.
-
Heat: Heat to 80–100°C. Monitor by LC-MS.
-
Caution: Do not exceed 120°C if possible to avoid potential racemization or degradation of the ether ring.
-
Visualization of Reaction Pathways
The following diagram illustrates the decision logic for selecting the correct protocol based on the electrophile.
Caption: Decision tree for selecting reaction conditions based on the target electrophile.
Quality Control: Chiral Purity Analysis
Verifying that the (R)-configuration is maintained after reaction is crucial, especially after high-temperature SNAr reactions.
-
Method: Chiral HPLC or SFC.
-
Column: Chiralpak AD-H or OD-H are standard starting points for tetrahydrofuran-amines.
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA).
-
Detection: UV at 210 nm (or specific to the chromophore attached).
-
Racemization Risk: Low at RT.[6] Moderate at >120°C in strong base.
References
-
Amide Coupling Optimization
-
Reductive Amination Standards
-
Synthesis of Tetrahydrofurfurylamine Derivatives
-
Chiral Resolution & Stability
- Title: Preparative separation of tetrahydrofurfurylamine enantiomers.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. Oxolanes | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Parallel Synthesis Using [(2R)-oxolan-2-yl]methanamine Hydrochloride
Executive Summary
This guide details the integration of [(2R)-oxolan-2-yl]methanamine hydrochloride (CAS: 7175-80-6) into high-throughput parallel synthesis workflows. As a chiral building block, this compound introduces a metabolically stable tetrahydrofuran (THF) moiety, often serving as a bioisostere for hydrophobic rings or to modulate physicochemical properties (LogD, solubility) in drug candidates (e.g., kinase inhibitors, HIV protease inhibitors).
Unlike its free base oil counterpart, the hydrochloride salt offers superior oxidative stability and weighing precision for automated dispensing. However, its use requires specific "in-situ neutralization" protocols to ensure reactivity without compromising enantiomeric purity or yield.
Chemical Profile & Technical Specifications[1][2][3][4]
| Property | Specification |
| IUPAC Name | [(2R)-oxolan-2-yl]methanamine hydrochloride |
| Common Name | (R)-Tetrahydrofurfurylamine HCl |
| CAS Number | 7175-80-6 |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-enantiomer (Check ee% > 98% for MedChem) |
| Solubility | High: Water, Methanol, DMSO; Moderate: DMF; Low: DCM, Toluene |
| pKa (Conjugate Acid) | ~9.5 (estimated for primary amine) |
| Hygroscopicity | Moderate (Store in desiccator) |
Parallel Synthesis Strategy: The "Salt-Break" Protocol
The critical challenge in using amine hydrochlorides in parallel synthesis is ensuring the complete liberation of the nucleophilic free amine without precipitating insoluble salts that clog liquid handling tips.
Causality & Experimental Logic
-
Why the Salt? The free amine oxidizes slowly to the imine/aldehyde upon air exposure and is difficult to dispense accurately (viscous oil). The HCl salt is a stable solid, allowing for precise gravimetric dispensing (e.g., Mettler Toledo Quantos systems).
-
The Challenge: The protonated ammonium species (
) is non-nucleophilic. -
The Solution: Use a Homogeneous Base Scavenging System . We utilize
-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or NMP) to create a soluble buffer system that releases the free amine in situ.
Automated Workflow Diagram
The following decision tree illustrates the logic for handling this specific building block in library generation.
Figure 1: Decision tree for integrating amine salts into automated synthesis workflows.
Validated Experimental Protocols
Module A: Amide Coupling (Automated)
Objective: Synthesis of amide libraries targeting GPCRs. Mechanism: HATU-mediated activation of carboxylic acids followed by nucleophilic attack of the (R)-THF-amine.
Protocol:
-
Preparation of Amine Stock (0.2 M):
-
Weigh 275 mg (2.0 mmol) of [(2R)-oxolan-2-yl]methanamine HCl into a 20 mL scintillation vial.
-
Add 8.0 mL of anhydrous DMF.
-
Add 1.05 mL (6.0 mmol, 3.0 eq) of DIPEA. Note: Solution may warm slightly; ensure complete dissolution.
-
-
Reaction Assembly:
-
Dispense 100 µL of Carboxylic Acid stock (0.2 M in DMF) into the reaction plate.
-
Add 100 µL of the Amine/DIPEA Stock prepared in Step 1.
-
Add 100 µL of HATU solution (0.2 M in DMF).
-
-
Incubation:
-
Seal plate and shake at room temperature for 16 hours.
-
-
Work-up:
-
Evaporate solvent (Genevac).
-
Resuspend in DMSO/MeOH (1:1) for HPLC purification.
-
Self-Validating Check:
-
Pre-Reaction: Ensure the Amine/DIPEA stock is a clear, homogeneous solution. If turbidity exists (amine salt crashing out), add 10% MeOH to the stock solution.
Module B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Scaffold decoration of chloropyrimidines or chloropyridines. Mechanism: Addition-Elimination reaction.
Protocol:
-
Substrate: 0.1 mmol of 2,4-dichloropyrimidine in 500 µL NMP.
-
Reagent: Add 0.12 mmol (1.2 eq) of [(2R)-oxolan-2-yl]methanamine HCl (solid dispense or slurry).
-
Base: Add 0.3 mmol (3.0 eq) of TEA (Triethylamine). Note: TEA is preferred here if heating >80°C as DIPEA can undergo Hofmann elimination side reactions at very high temps over long periods, though rare.
-
Conditions: Heat at 90°C for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (Acidic method).
Module C: Reductive Amination
Objective: Synthesis of secondary amines. Constraint: Do NOT premix the HCl salt with the aldehyde without base, as acid catalyzes acetal formation or polymerization of sensitive aldehydes.
Protocol:
-
Neutralization: Dissolve [(2R)-oxolan-2-yl]methanamine HCl (1.0 eq) in MeOH/DCM (1:1) with DIPEA (1.0 eq) before adding to the aldehyde.
-
Imine Formation: Add Aldehyde (1.0 eq). Shake for 2 hours.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 2.0 eq) as a solid or slurry.
-
Quench: Add 10% aq. NaHCO3.
Reaction Scope & Pathway Visualization
The following diagram details the chemical transformations accessible with this building block.
Figure 2: Synthetic versatility of the (R)-tetrahydrofurfuryl amine scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160359, [(2R)-oxolan-2-yl]methanamine hydrochloride. Retrieved from [Link]
-
Ghosh, A. K., et al. (2006). Structure-based design of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Context: Use of THF ligands in Darunavir analogs). Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Context: Frequency of amide couplings and SNAr in MedChem). Retrieved from [Link]
[(2R)-oxolan-2-yl]methanamine hydrochloride in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of [(2R)-oxolan-2-yl]methanamine Hydrochloride in Kinase Inhibitor Synthesis
Abstract
This technical guide details the application of [(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-tetrahydrofurfurylamine HCl) as a critical building block in the lead optimization of ATP-competitive kinase inhibitors.[1] While the tetrahydrofuran (THF) motif is ubiquitous in medicinal chemistry for its ability to modulate lipophilicity (LogD) and provide hydrogen-bond acceptors, the specific use of the (R)-enantiomer allows for precise probing of stereoselective pockets within the kinase ATP-binding site.[1] This note provides a validated protocol for incorporating this amine into a quinazoline scaffold (a surrogate for EGFR/VEGFR inhibitors) via Nucleophilic Aromatic Substitution (
Introduction: The Strategic Value of the THF Moiety
In the design of Type I and Type II kinase inhibitors, the "solvent front" region of the ATP binding pocket often tolerates polar-aliphatic groups.[1] The (2R)-tetrahydrofurfuryl motif offers a distinct advantage over simple alkyl chains:
-
Solubility Enhancement: The ether oxygen reduces the LogP compared to a cyclopentyl analog, improving aqueous solubility without sacrificing hydrophobic contacts.[1]
-
Stereoselective Binding: The chiral center at C2 directs the spatial arrangement of the ring.[1] In many kinase crystal structures (e.g., EGFR, CDK2), the ether oxygen can serve as a weak H-bond acceptor to lysine residues or water networks near the ribose-binding pocket.[1]
-
Metabolic Stability: The saturated THF ring is generally more metabolically stable than linear ethers, though oxidative metabolism at the
-carbon is a monitorable liability.[1]
Key Compound Profile:
-
IUPAC Name: [(2R)-oxolan-2-yl]methanamine hydrochloride[1]
-
CAS: 4795-29-3 (Free base), 7175-80-6 (HCl salt)[1]
-
Molecular Weight: 137.61 g/mol (HCl salt)[2]
-
Chirality: (R)-enantiomer (typically >98% ee required for SAR studies)
Chemical Mechanism: Nucleophilic Aromatic Substitution ( )
The primary route to install this amine onto a heteroaromatic core (e.g., Quinazoline, Pyrimidine, Purine) is via
Challenge: The reagent is supplied as a Hydrochloride salt .[1]
Implication: The amine is protonated (
Mechanism Diagram
Figure 1: Mechanistic pathway for the activation and coupling of [(2R)-oxolan-2-yl]methanamine HCl.
Experimental Protocol: Synthesis of N-[(2R)-oxolan-2-yl]methyl-quinazolin-4-amine
This protocol describes the synthesis of a model EGFR-inhibitor analog.[1][3] The method is scalable from 100 mg to 10 g.[1]
Materials
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Reagent: [(2R)-oxolan-2-yl]methanamine hydrochloride (1.2 eq)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (ACN)
-
Workup: Ethyl Acetate, Brine,
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) and Isopropanol (5 mL).
-
Note: IPA is preferred for its ability to solubilize the protonated product while precipitating the final free base upon cooling, or allowing for easy crystallization.[1]
-
-
Activation of the Amine Salt:
-
Reaction:
-
Heat the mixture to 80°C (Reflux) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (4-Cl-quinazoline) peak should disappear.[1]
-
-
Workup (Method A - Precipitation):
-
Cool the reaction mixture to room temperature (RT) and then to 0°C in an ice bath.
-
The product often precipitates as a hydrochloride salt (if excess acid was generated) or free base depending on pH.[1]
-
Refinement: To ensure isolation of the free base, pour the reaction mixture into saturated aqueous
(20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
-
Purification:
Data Analysis & Validation
| Parameter | Expected Result | Analytical Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | > 95% | HPLC (254 nm) |
| Identity | Molecular Ion [M+H]+ | LC-MS (ESI) |
| Chiral Integrity | > 98% ee (Retention of R-config) | Chiral HPLC (Chiralpak AD-H or similar) |
| Proton NMR | Characteristic multiplets for THF ring (1.6 - 4.0 ppm) | 1H-NMR (DMSO-d6) |
Structural Activity Relationship (SAR) Logic
Why choose the (R)-isomer over the (S)-isomer?
In many kinase ATP pockets (e.g., EGFR, ErbB2), the region occupied by the amine tail extends towards the solvent interface. However, the "sugar pocket" (where the ribose of ATP binds) has specific steric constraints.
-
The (R)-Configuration: Often directs the THF ring oxygen to interact with the backbone NH of residues in the hinge region or conserved water molecules.[1]
-
The (S)-Configuration: May project the ring into a steric clash with the "Gatekeeper" residue (e.g., T790 in EGFR) depending on the linker length.[1]
Note: The specific preference is kinase-dependent, but the availability of the pure (R)-enantiomer allows for the rapid generation of "matched" and "mismatched" pairs to validate binding modes.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the kinase inhibitor analog.
Troubleshooting & Optimization
-
Issue: Incomplete Reaction.
-
Issue: Racemization.
-
Issue: Hygroscopicity.
References
-
General Kinase Inhibitor Synthesis (Quinazolines)
-
Bridges, A. J., et al. "Tyrosine kinase inhibitors.[1] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines..." Journal of Medicinal Chemistry.
-
-
Role of THF Moieties in Drug Design
-
Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors containing tetrahydrofuran ligands."[1] Journal of Medicinal Chemistry. (Illustrates the importance of THF stereochemistry in binding).
-
-
Chemical Properties of Tetrahydrofurfurylamine
-
PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine.[1]
-
Sources
Troubleshooting & Optimization
Technical Support Center: [(2R)-oxolan-2-yl]methanamine Hydrochloride
Topic: Hygroscopic Handling & Experimental Optimization
Executive Summary & Mechanistic Insight
The Compound: [(2R)-oxolan-2-yl]methanamine hydrochloride (CAS: 7175-80-6) The Challenge: Extreme Hygroscopicity.
As a Senior Application Scientist, I often see researchers treat this chiral building block like a standard stable salt. It is not. The hydrochloride salt of (R)-tetrahydrofurfurylamine is deliquescent . The crystal lattice energy is easily overcome by the hydration energy provided by atmospheric moisture. The ether oxygen in the tetrahydrofuran (oxolane) ring acts as a hydrogen bond acceptor, working in concert with the ionic ammonium chloride moiety to aggressively pull water from the air.
The Consequence: If you weigh 100 mg of "wet" salt, you might actually be adding only 85 mg of reagent and 15 mg of water. This 15% error destroys the stoichiometry of sensitive coupling reactions (e.g., amide coupling, reductive amination), leading to:
-
Incomplete conversion (excess electrophile remains).
-
Side reactions (hydrolysis of acid chlorides or active esters).
-
Enantiomeric excess (ee) complications (if water promotes racemizaton pathways in transition metal catalysis).
Core Handling Protocols
Protocol A: Storage & Initial Opening
-
Temperature: Store at 2–8°C.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
-
Container: Glass vial with a Teflon-lined cap, sealed with Parafilm, inside a secondary desiccator.
The "Cold Trap" Warning: Never open a cold bottle immediately after removing it from the fridge. Condensation will form inside the bottle instantly.
-
Remove bottle from fridge.
-
Place in a desiccator and allow it to warm to room temperature (approx. 30–60 mins).
-
Only then, break the seal.
Protocol B: Weighing Strategies
Context: You need to weigh 1.0 mmol for a reaction.
| Method | Equipment | Procedure (The "Why") |
| Gold Standard | Glove Box (N2/Ar) | Weigh directly into the reaction vessel. This is the only way to guarantee 0% water uptake during handling. |
| Silver Standard | Glove Bag | Purge a plastic glove bag with N2 for 15 mins. Perform weighing inside. |
| Bronze Standard | "Difference Weighing" | 1. Tare a capped vial containing the salt.2. Quickly transfer an estimated amount to the reactor.3. Immediately recap and weigh the source vial again.4. Mass added = (Initial Mass) - (Final Mass).Note: Never tare the receiving vessel and slowly add salt on an open balance; the reading will drift upwards as it drinks water. |
Troubleshooting Guide (Ticket-Based)
Ticket #404: "My salt has turned into a sticky goo/oil."
Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself in its own crystal lattice water. Immediate Fix (Drying Protocol): Do not use heat alone; you risk melting or decomposing the amine.
-
Solvent Chase: Dissolve the "goo" in a small amount of anhydrous Methanol (MeOH).
-
Azeotrope: Add anhydrous Toluene (forms azeotrope with water/MeOH).
-
Rotovap: Evaporate under reduced pressure. Repeat the Toluene chase 2–3 times.
-
Vacuum Oven: Place the resulting solid in a vacuum oven at 40–50°C (max) under high vacuum (<10 mbar) for 12 hours. Place a dish of P₂O₅ (Phosphorus Pentoxide) or KOH pellets in the oven to act as a chemical moisture trap.
Ticket #502: "My Karl Fischer (KF) titration results are drifting/inconsistent."
Diagnosis: The "Amine Effect." Standard KF reagents are buffered to pH 5–7. Amines are basic; they shift the pH of the KF cell to >8. At this pH, the iodine in the KF reagent undergoes a side reaction (disproportionation), causing a "fading endpoint" where the instrument keeps counting water that isn't there.
The Solution:
-
Method: Volumetric or Coulometric KF.
-
Modification: You must use a buffered solvent system. Add Salicylic Acid or Benzoic Acid to the titration cell (or use commercial "KF Buffer for Bases") to neutralize the amine and maintain the pH window.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for handling this hygroscopic amine.
Figure 1: Handling & Recovery Decision Tree
Caption: Figure 1. Decision matrix for assessing salt quality and selecting the appropriate weighing methodology to prevent stoichiometry errors.
Figure 2: The Stoichiometry Trap (Mechanism of Failure)
Caption: Figure 2. The "Stoichiometry Trap." Visualizing how absorbed moisture silently alters reaction equivalents, leading to difficult purification and yield loss.
Frequently Asked Questions (FAQs)
Q: Can I just wash the salt with ether to dry it? A: Generally, no. While ether removes surface moisture, it does not remove lattice-bound water effectively in deliquescent salts. Furthermore, if the salt is very wet, it may form an emulsion with the ether rather than a clean suspension. The Toluene/Methanol azeotrope method is superior.
Q: I need the free base, not the HCl salt. How do I handle that? A: The free base ([(2R)-oxolan-2-yl]methanamine) is a liquid. To generate it:
-
Suspend the HCl salt in DCM.
-
Wash with 1M NaOH or saturated Na₂CO₃.
-
Dry the organic layer with Na₂SO₄.
-
Concentrate.[1][2] Warning: The free base is volatile and also hygroscopic. Use immediately or store under Argon.
Q: Why does the color change to yellow/orange? A: Amine salts can oxidize slightly upon exposure to air and light, leading to discoloration.[3] While a slight yellow tint is usually acceptable for most reactions, a dark orange color indicates significant degradation. Recrystallization from Ethanol/Ether is recommended if high purity is required.
References
-
BenchChem Technical Support. (2025).[3] Effective Drying of Aniline and Amine Hydrochloride Salts. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from
-
Larsson, W., & Cedergren, A. (2009).[4] Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Talanta, 78(4-5), 1452-1457.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18664284, (S)-3-Aminotetrahydrofuran hydrochloride (Analogous properties).[6] Retrieved from
-
ScienceMadness Discussion. (2007). Drying the water out of hygroscopic amine crystals (Azeotropic Distillation). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Amine-Buffered Amide Reagents for Coulometric Karl Fischer Titration [umu.diva-portal.org]
- 6. Oxolanes | Fisher Scientific [fishersci.com]
stability issues of [(2R)-oxolan-2-yl]methanamine hydrochloride in solution
Technical Support Center: [(2R)-Oxolan-2-yl]methanamine Hydrochloride
Status: Operational Ticket ID: STAB-7202-R Topic: Stability & Handling in Solution Scientist on Duty: Senior Application Scientist[1]
Executive Summary
[(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-tetrahydrofurfurylamine HCl) is a robust chiral building block if handled correctly.[1] However, we frequently receive support tickets regarding inconsistent stoichiometry , unexpected NMR peaks , and yellowing solutions .
These issues almost invariably stem from three root causes:
-
Hygroscopicity (Water weight error).
-
Solvent Incompatibility (Schiff base formation with acetone/ketones).[1]
-
pH-Induced Instability (Oxidation of the free base).[1]
This guide provides the protocols to prevent and troubleshoot these specific failure modes.
Module 1: Critical Handling Protocols (The "Pre-Experiment")
Q: Why does my calculated stoichiometry fail? (The "Wet Salt" Issue) A: The hydrochloride salt is highly hygroscopic.[1] If the bottle has been opened previously without a desiccator, you are likely weighing water along with your compound.[1]
The Mechanism: The ionic lattice of the amine hydrochloride attracts atmospheric moisture.[1] A sample stored loosely capped can absorb 5–15% w/w water within hours.[1] If you weigh 100 mg of "wet" salt, you might only be adding 85 mg of active compound, leading to under-loading in your reaction.[1]
Protocol: Correcting for Water Content Do not assume the label MW (137.61 g/mol ) is the effective MW.[1]
-
Quantitative NMR (qNMR) Assay:
-
Drying Protocol:
-
If purity is <98%, dry the solid in a vacuum oven at 40°C over P₂O₅ for 12 hours.
-
Store: Always in a desiccator or under inert gas (Ar/N₂).[1]
-
Module 2: Chemical Stability (The "During-Experiment")
Q: My solution turned yellow/cloudy. Is it degraded? A: Yellowing indicates oxidation.[1] This usually happens if you have "free-based" the compound (raised pH > 9.[1]0) in the presence of air.[1]
The Mechanism:
-
Acidic pH (pH < 7): The nitrogen is protonated (
).[1] The lone pair is tied up, making it resistant to oxidation.[1] This form is chemically stable for months.[1] -
Basic pH (pH > 9.5): The nitrogen is deprotonated (
).[1] The lone pair is available for radical oxidation by atmospheric oxygen, forming N-oxides and imines, which polymerize to yellow/brown oligomers.[1]
Q: Can I use Acetone to clean my glassware or as a co-solvent? A: ABSOLUTELY NOT. This is the most common cause of "impurity peaks."[1] Primary amines react with ketones (acetone) to form imines (Schiff bases) .[1] This reaction is reversible but equilibrium-driven in the presence of water scavengers or heat.
Visualizing the Degradation Pathways
Figure 1: Stability landscape.[1] The green node represents the safe storage state.[1] Red nodes represent irreversible or problematic degradation products.[1]
Module 3: Analytical Troubleshooting (The "Post-Experiment")
Q: I see extra peaks in my NMR. What are they? A: Use this diagnostic table to identify the contaminant.[1]
| Observation (¹H NMR) | Probable Cause | Mechanism | Solution |
| Doublet ~2.0 ppm | Acetone Adduct | Schiff base formation ( | Hydrolyze with dilute HCl; remove acetone.[1] |
| Broadening of NH₃⁺ | pH Change | Exchange with D₂O or partial deprotonation | Add 1 drop of DCl to sharpen peaks. |
| Split signals (doubling) | Diastereomers | Racemization (Rare) or Chiral Impurity | Check optical rotation.[1] If |
| Peak at ~8.0 ppm | Formamide | Reaction with DMF (if heated) | Avoid heating in DMF; use DMAc or NMP.[1] |
Q: Is the THF ring stable? A: Generally, yes. The tetrahydrofuran ring is an ether.[1][2] It is stable to:
-
Basic hydrolysis (NaOH, KOH).[1]
-
Reductive conditions (H₂, NaBH₄).[1]
-
Mild acids.[1]
-
Risk: Strong Lewis acids (e.g., BBr₃) or superacids can cleave the ether ring.[1]
Module 4: Solvent Compatibility Decision Tree
Before dissolving your compound, consult this logic flow to ensure solvent compatibility.
Figure 2: Solvent selection logic. Green paths indicate high stability; red paths indicate immediate chemical incompatibility.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine.[1] Retrieved from [Link][1]
-
Bergbreiter, D. E., & Newcomb, M. (1997). Asymmetric Synthesis.[1] (General reference for stability of chiral amines and racemization risks).
-
Layer, R. W. (1963). "The Chemistry of Imines."[1] Chemical Reviews, 63(5), 489–510.[1] (Authoritative source on the amine-ketone Schiff base reaction mechanism). Retrieved from [Link]
Sources
solvent effects in reactions with [(2R)-oxolan-2-yl]methanamine hydrochloride
Technical Support Center: Solvent Systems for [(2R)-Oxolan-2-yl]methanamine Hydrochloride
Status: Active Document ID: TS-OXO-002 Applicable CAS: 7175-80-6 (HCl Salt) | 7202-43-9 (Free Base)
Executive Summary
This guide addresses the critical solvent-dependent behaviors of [(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine HCl). As a chiral primary amine salt containing a cyclic ether, this building block exhibits distinct solubility and reactivity profiles compared to simple alkyl amines.
The presence of the hydrochloride counterion is the primary variable in solvent selection. Successful utilization requires distinguishing between solubilizing the salt and optimizing the nucleophilicity of the free amine.
Module 1: Solubility & Preparation
The Core Challenge: The HCl salt is highly polar and ionic, rendering it insoluble in the non-polar solvents (DCM, Toluene) typically favored for downstream workups.
Solubility Profile Table
| Solvent Class | Representative Solvents | Solubility of HCl Salt | Recommended Use Case |
| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Stock solutions, recrystallization, aqueous workups. |
| Aprotic Polar | DMSO, DMF, DMAc | High | Amide couplings (HATU/HBTU), SNAr reactions. |
| Ethers | THF, 2-MeTHF, Dioxane | Low / Sparingly | Requires organic base (DIPEA/TEA) to solubilize via in situ free-basing. |
| Chlorinated | DCM, Chloroform | Insoluble | Avoid unless using biphasic conditions or pre-neutralization. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Antisolver for precipitation. |
FAQ: Handling the Hydrochloride Salt
Q: My starting material is "oiling out" during the reaction. Why? A: This often occurs in mixed solvent systems (e.g., DCM/Ether) when the amine HCl salt is not fully neutralized. The semi-neutralized salt forms a gummy, hygroscopic oil that traps reagents.
-
Fix: Ensure you are using at least 1.1 to 1.5 equivalents of a tertiary amine base (DIPEA or TEA) relative to the HCl salt. Switch to a homogeneous polar solvent (DMF) or perform a distinct free-basing step before the reaction.
Q: Can I use the HCl salt directly in anhydrous reactions? A: Only if you include a "scavenger" base. The HCl must be neutralized to liberate the nucleophilic amine. In strictly anhydrous conditions (e.g., using acid chlorides), the evolved HCl will precipitate as amine-HCl salts, potentially stalling the reaction if agitation is poor.
Module 2: Reaction Optimization
Workflow: The Free-Basing Decision Tree
Before initiating a reaction, determine if in situ neutralization is sufficient or if isolation of the free base is required.
Figure 1: Decision matrix for handling the hydrochloride salt based on downstream chemistry.
Protocol 1: Amide Coupling (Standard HATU/EDC)
Context: Synthesizing kinase inhibitors or peptidomimetics.
-
Solvent: DMF or DMAc (Anhydrous).
-
Rationale: The HCl salt is soluble in DMF. The high dielectric constant of DMF facilitates the formation of the active ester intermediate.
-
The "Trap": If using DCM (where the salt is insoluble), the reaction becomes heterogeneous.
-
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.
-
Add DIPEA (2.5 - 3.0 equiv ). Note: Extra equivalents are needed to neutralize the amine HCl salt AND the acid generated by HATU.
-
Add [(2R)-oxolan-2-yl]methanamine HCl (1.0 - 1.2 equiv).
-
Observation: The solution should remain clear. Turbidity indicates incomplete neutralization or salt precipitation.
-
Protocol 2: Nucleophilic Substitution (SN2)
Context: Reacting with alkyl halides or benzyl chlorides.
-
Solvent: Acetonitrile (MeCN) or THF .
-
Kinetics: Protic solvents (MeOH) will solvate the amine lone pair via Hydrogen Bonding, decreasing nucleophilicity significantly (Hughes-Ingold effect).
-
Recommendation: Use MeCN with Potassium Carbonate (
) or Cesium Carbonate ( ).-
Why? The inorganic base neutralizes the HCl. MeCN is polar enough to dissolve the reagents but aprotic, leaving the amine "naked" and highly reactive.
-
Module 3: Troubleshooting & Stability
Stereochemical Integrity
-
Risk: Low. The chiral center is at the C2 position of the tetrahydrofuran ring, not the
-carbon of the amine. -
Solvent Impact: Racemization is highly unlikely under standard basic or neutral conditions. However, avoid refluxing in strong Lewis acids (e.g.,
, ) which can cleave the ether ring or cause ring-opening isomerization.
Hygroscopicity & Weighing Errors
The HCl salt is hygroscopic.
-
Issue: Weighing the salt on a humid day can lead to incorrect stoichiometry (under-loading the amine).
-
Fix: Store in a desiccator. If precise stoichiometry is vital, dry the salt under vacuum (
, 2 hours) before weighing, or use the Quantitative NMR (qNMR) method to determine the effective formula weight including water content.
Diagram: Solvent Effect on Nucleophilicity
Figure 2: Mechanistic view of how solvent choice dictates the reactivity rate of the tetrahydrofurfurylamine.
References
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827–10852.[1] Link (Authoritative review on coupling conditions for amine salts).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83523, Tetrahydrofurfurylamine hydrochloride. Link
- Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. (Source for solvent selection guides in pharma).
Sources
Technical Support Center: [(2R)-Oxolan-2-yl]methanamine Hydrochloride Work-Up Procedures
Executive Summary & Chemical Profile[1]
[(2R)-Oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine HCl) presents a distinct set of challenges during work-up due to its amphiphilic nature. The molecule contains a polar ether oxygen and a basic primary amine, resulting in high water solubility (LogP ≈ -0.3) and moderate lipophilicity in its free-base form.
Standard "add water and extract with ethyl acetate" protocols often result in catastrophic yield loss because the free base partitions significantly into the aqueous phase. This guide provides chemically grounded, self-validating protocols to overcome these solubility issues.
Key Physicochemical Parameters
| Parameter | Value | Implication for Work-Up |
| pKa (Conjugate Acid) | ~9.5 | Extraction requires pH > 12 to ensure >99% free base formation. |
| LogP (Free Base) | ~ -0.3 to 0.3 | Highly water-soluble; requires polar organic solvents (DCM/IPA) for extraction. |
| Boiling Point | 153°C (Free Base) | Non-volatile enough to withstand rotary evaporation, but difficult to remove if used as excess reagent. |
| Chirality | (R)-Enantiomer | Stereocenter at C2 is generally stable, but avoid prolonged exposure to strong Lewis acids or high heat. |
Decision Matrix: Workflow Selection
Before initiating work-up, determine your product type to select the correct pathway.
Figure 1: Strategic decision tree for selecting the appropriate work-up protocol based on the target molecule.
Protocol A: High-Efficiency Extraction (The "Missing Yield" Solution)
Scenario: You need to isolate the free amine from an aqueous solution (e.g., after hydrolyzing a protecting group or dissolving the HCl salt). Common Failure: Using Ethyl Acetate or Ether results in <30% recovery.
The "Salting-Out" Protocol
-
pH Adjustment: Cool the aqueous solution to 0°C. Basify to pH > 12 using 5M NaOH.
-
Why? The pKa is ~9.[1]5. At pH 12, the ratio of Free Base : Salt is > 300:1.
-
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).
-
Why? The "Salting-Out Effect" increases the ionic strength of the water, forcing the organic amine out of the aqueous phase.
-
-
Solvent Selection: Extract using DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) .
-
Why? Pure DCM is often insufficient for this polarity. IPA acts as a phase-transfer co-solvent, disrupting the hydration shell of the amine.
-
-
Iteration: Perform 4-5 extractions.
-
Validation: Check the aqueous layer by TLC (stain with Ninhydrin or KMnO4) to ensure no amine remains.
-
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive, though generally MgSO₄ is acceptable here.
Protocol B & C: Removing Excess Amine (Amide Couplings)
Scenario: You used [(2R)-oxolan-2-yl]methanamine as a nucleophile in an amide coupling. You have excess unreacted amine.
Protocol B: The Acid Wash (Standard)
Applicable if your product is NOT acid-sensitive.
-
Dilute reaction mixture with Ethyl Acetate or DCM.
-
Wash organic layer 3x with 1M Citric Acid or 0.5M HCl .
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
Protocol C: Resin Scavenging (Advanced)
Applicable if your product contains acid-labile groups (e.g., Boc, acetals).
-
Reagent: Use a polymer-supported isocyanate (PS-NCO) or aldehyde resin.
-
Procedure: Add 2-3 equivalents (relative to excess amine) of the resin to the reaction mixture.
-
Incubation: Stir gently for 2-4 hours at room temperature.
-
Filtration: Filter off the solid resin. The filtrate contains your pure product without amine contamination.
Troubleshooting & FAQs
Q1: I followed Protocol A, but I'm still getting low recovery of the free amine.
Diagnosis: The partition coefficient is still fighting you. Corrective Action:
-
Switch Solvent: Use Chloroform:Isopropanol (3:1) .[5] Chloroform is a better hydrogen-bond donor than DCM and often extracts amino-ethers better.
-
Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.
-
Limit Water Volume: Never dilute your reaction more than necessary before extraction. Concentration favors the organic phase.
Q2: My product is an oil, but it should be a solid HCl salt. How do I recrystallize it?
Diagnosis: Hygroscopicity or impure salt formation. Protocol:
-
Dissolve the free base oil in a minimum amount of dry Ethanol or Methanol .
-
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
Add dry Diethyl Ether or MTBE until the solution turns cloudy.
-
Cool to -20°C overnight. White crystals should form.
-
Note: This salt is hygroscopic. Filter under nitrogen/argon and store in a desiccator.
-
Q3: I see an emulsion during extraction.
Diagnosis: The amphiphilic nature of the THF ring acts like a surfactant. Corrective Action:
-
Filtration: Filter the biphasic mixture through a pad of Celite.
-
Wait: Allow more time.
-
Add More Brine: Increasing ionic strength often breaks emulsions.
-
Phase Separator: Use a hydrophobic phase separator cartridge (e.g., Biotage Phase Separator) instead of a glass funnel.
Q4: Is racemization a concern during work-up?
Scientific Insight: The chiral center is at the C2 position of the THF ring, beta to the nitrogen. It is generally configurationally stable under standard acidic/basic work-up conditions. Risk Factor: Racemization is only a risk under extreme conditions (e.g., refluxing in strong base for days) or if a mechanism exists to open the THF ring (strong Lewis acids). Validation: If you suspect racemization, derivatize a small aliquot with Mosher's Acid Chloride and analyze via ¹H NMR or F¹⁹ NMR.
Visualizing the "Salting-Out" Mechanism
Figure 2: Mechanism of Salting-Out. High ionic strength disrupts the hydration shell of the polar amine, forcing it into the organic layer.
References
-
PubChem. (n.d.).[6] Tetrahydrofurfurylamine | C5H11NO.[6][7] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Department of Chemistry. Retrieved October 26, 2023, from [Link]
-
Biotage. (2020). How best to extract reaction products from high boiling solvents. Retrieved October 26, 2023, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. biotage.com [biotage.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]
Validation & Comparative
Comparative Guide: (2R)- vs. (2S)-Tetrahydrofurfurylamine in Asymmetric Synthesis
Executive Summary
In the landscape of chiral building blocks, Tetrahydrofurfurylamine (THFA) —systematically known as [(oxolan-2-yl)methyl]amine —occupies a critical niche.[1] While the (2R)- and (2S)-enantiomers share identical physical properties in achiral environments (boiling point, density, refractive index), their behavior diverges radically in asymmetric catalysis and pharmacological interaction.
This guide provides a technical comparison of these two enantiomers, focusing on their production via optical resolution, their distinct roles as ligands in organometallic chemistry, and their utility as pharmaceutical intermediates.
Chemical Profile & Physical Identity
Before analyzing their divergent applications, it is essential to establish their shared physicochemical baseline.
| Property | (2S)-Tetrahydrofurfurylamine | (2R)-Tetrahydrofurfurylamine |
| CAS Number | 7175-81-7 | 7202-43-9 |
| Structure | The S-isomer (often denoted (+)) | The R-isomer (often denoted (-)) |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| Boiling Point | 153–154 °C | 153–154 °C |
| Density | 0.98 g/mL | 0.98 g/mL |
| Optical Rotation | ||
| Primary Utility | Chiral Ligand, Drug Intermediate | Resolution Agent, Drug Intermediate |
Synthesis & Optical Resolution
The most cost-effective route to these enantiomers is not de novo asymmetric synthesis, but rather the resolution of racemic THFA . Racemic THFA is cheaply produced via the hydrogenation of furfurylamine. The separation of this racemate is a critical industrial workflow.
The Resolution Protocol: L-Tartaric Acid Method
The industry-standard method for isolating the (2R)-enantiomer utilizes L-(+)-Tartaric acid . This process relies on the formation of diastereomeric salts with distinct solubility profiles.[2][3]
Mechanism of Separation: When racemic THFA reacts with L-tartaric acid, two diastereomeric salts are formed:
-
(R)-THFA[4] · L-Tartrate (Less soluble, precipitates)
-
(S)-THFA · L-Tartrate (More soluble, remains in mother liquor)
Step-by-Step Experimental Protocol:
-
Mixing: Dissolve 1.0 eq of Racemic Tetrahydrofurfurylamine in Ethanol (EtOH).
-
Addition: Slowly add 0.5 eq of L-(+)-Tartaric acid dissolved in hot EtOH.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the white precipitate. This is the (R)-amine salt .
-
Liberation: Treat the salt with excess NaOH (aq) and extract with Dichloromethane (DCM) to yield pure (2R)-Tetrahydrofurfurylamine .
-
Recovery: The mother liquor contains the enriched (S)-amine, which requires further purification or the use of D-(-)-Tartaric acid for precipitation.
Visualizing the Resolution Workflow
Figure 1: Workflow for the optical resolution of (2R)-THFA using L-Tartaric Acid.
Comparative Application: Asymmetric Catalysis
The primary divergence in utility between the (2R) and (2S) isomers occurs in Asymmetric Induction . These amines serve as chiral ligands (or ligand precursors) for transition metals, directing the stereochemical outcome of reactions.
Case Study: Enantioselective Addition of Diethylzinc
A benchmark reaction for testing chiral amino-alcohol ligands is the addition of diethylzinc (
-
Ligand Role: The THFA moiety coordinates with Zinc, creating a chiral pocket that blocks one face of the aldehyde.
-
Performance:
-
(2S)-THFA Derivatives: Typically induce the formation of (S)-alcohols .
-
(2R)-THFA Derivatives: Typically induce the formation of (R)-alcohols .
-
Note: The "Sense of Induction" is dictated by the steric bulk of the tetrahydrofuran ring forcing the incoming nucleophile to a specific trajectory.
-
Mechanistic Insight: The oxygen atom in the tetrahydrofuran ring acts as a hemilabile donor. In the (2S)-configuration, the ring oxygen coordinates to the metal center (e.g., Zn, Cu, or Li), locking the conformation. The "up" or "down" orientation of the ring sterically hinders the Si-face or Re-face of the substrate.
Figure 2: Simplified coordination mode of THFA. The ether oxygen and amine nitrogen form a bidentate chelate, creating a rigid chiral environment.
Pharmaceutical Relevance
In drug development, the choice between (2R) and (2S) is non-negotiable due to the "lock and key" nature of biological receptors.
-
Kinase Inhibitors: Both enantiomers are frequently screened as side-chains for kinase inhibitors (e.g., CDK or EGFR inhibitors). The tetrahydrofuran ring improves water solubility compared to a cyclopentyl group, while the chiral center allows for specific binding pocket exploration.
-
Tezacitabine (Anti-cancer): The synthesis of Tezacitabine and related nucleoside analogs often employs chiral amines to resolve intermediates or as part of the prodrug scaffold.
-
Toxicity & Metabolism:
-
The (S)-isomer is often metabolized differently by renal enzymes compared to the (R)-isomer.
-
Warning: While not highly toxic, these amines are skin irritants and can cause corneal damage. Handling requires full PPE.
-
Summary of Comparative Specs
| Feature | (2S)-Enantiomer | (2R)-Enantiomer |
| Sourcing | Commercial or from Mother Liquor of (R)-resolution | Precipitated via L-Tartaric Acid (High Purity) |
| Cost | Generally higher (if high ee% required) | Lower (easier to crystallize out) |
| Catalytic Bias | Induces (S)-selectivity in alkyl additions | Induces (R)-selectivity in alkyl additions |
| Key Use | Pharm intermediate (e.g., specific kinase inhibitors) | Resolving agent for chiral acids |
References
-
Resolution of Tetrahydrofurfurylamine
-
General Properties & Safety
- Title: (S)-(+)
-
Source: Sigma-Aldrich.[5]
-
Application in Ligand Design
Sources
biological activity comparison of enantiomers derived from oxolane methanamine
[1]
Executive Summary: The Chiral Pivot
Oxolane-2-methanamine (Tetrahydrofurfurylamine) is a versatile chiral building block used to introduce the tetrahydrofuran (THF) moiety into bioactive ligands. Its biological significance lies in the THF ether oxygen , which acts as a critical hydrogen-bond acceptor in receptor active sites.
The biological activity of this scaffold is highly stereodependent. While the free amine itself exhibits low potency, its derivatives (amides, ureas, and quaternary ammonium salts) show distinct "eutomer/distomer" relationships across different target classes:
-
-Adrenergic Antagonists: The THF ring enhances solubility and metabolic stability; stereochemistry influences binding affinity to the
-adrenoceptor pocket. -
Cholinergic Agonists: Quaternary ammonium derivatives mimic the pharmacophore of Muscarine , where the (S)-configuration is often critical for receptor activation.
-
Protease Inhibitors: In HIV protease inhibitors (e.g., Darunavir analogues), the (3R,3aS,6aR)-bis-THF configuration (related to the monomeric oxolane) is essential for high-affinity binding to the enzyme backbone.
Chemical Profile & Stereochemistry
The molecule possesses a single chiral center at the C2 position of the oxolane ring.
| Feature | (S)-Oxolane-2-methanamine | (R)-Oxolane-2-methanamine |
| Configuration | (S)-(+) | (R)-(-) |
| CAS Number | 7175-81-7 | 7202-43-9 |
| 3D Topology | Mimics natural L-nucleosides & Muscarine precursors | Mimics certain D-sugar motifs |
| Key Interaction | Ether oxygen oriented to accept H-bonds from specific residues (e.g., Asp, Asn).[1] | Ether oxygen orientation is inverted, often clashing with restrictive pockets. |
Comparative Biological Activity[3][4]
Case Study A: Cholinergic Agonists (Muscarinic Receptors)
The most direct biological comparison comes from quaternary ammonium derivatives (e.g., N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium salts), which are structural analogues of the natural alkaloid Muscarine .
-
Mechanism: The cationic nitrogen binds to the anionic aspartate in the receptor, while the ring oxygen accepts a hydrogen bond from a hydroxyl or amine group in the binding site.
-
Data Comparison:
-
The (S)-Enantiomer: Derivatives derived from (S)-THFA typically display higher agonist potency at muscarinic (M1/M3) receptors. This aligns with the stereochemistry of natural (+)-Muscarine ((2S,4R,5S)-configuration).
-
The (R)-Enantiomer: Often acts as a weak partial agonist or inactive distomer due to the misalignment of the ether oxygen relative to the cationic headgroup.
-
Case Study B: -Adrenergic Antagonists (Alfuzosin Analogues)
Drugs like Alfuzosin utilize the tetrahydrofuran-2-carboxamide moiety (structurally linked to the amine). While Alfuzosin is marketed as a racemate, structure-activity relationship (SAR) studies on related quinazoline analogues (e.g., Terazosin derivatives) reveal stereoselective preferences.
-
Binding Affinity (
):-
Research indicates that the (R)-isomer of tetrahydrofuran-carbonyl derivatives often exhibits superior binding affinity to the
-adrenergic receptor compared to the (S)-isomer. -
Note: This contrasts with the cholinergic series, highlighting that "eutomer" status is target-dependent.
-
-
Pharmacokinetics:
-
The enantiomers often show different metabolic rates.[2] In rat liver microsome studies, the (S)-enantiomer of related furan-based drugs is frequently metabolized faster by CYP450 enzymes than the (R)-isomer.
-
Case Study C: HIV Protease Inhibition (P2 Ligand)
In the design of protease inhibitors (e.g., Darunavir), the THF ring serves as the P2 ligand.
-
Observation: The (R)-stereochemistry (in the context of bis-THF or substituted THF) is critical.
-
Data: (R)-derivatives show up to 6-fold higher antiviral activity and stronger enzyme inhibition (
in sub-nanomolar range) compared to (S)-analogues. -
Causality: The (R)-configuration positions the ring oxygen to form a water-mediated hydrogen bond with the backbone amide of Asp29 and Asp30 in the HIV protease flap.
Experimental Protocols
Protocol 1: Optical Resolution of Racemic Oxolane Methanamine
Self-validating method using diastereomeric salt formation.
Objective: Isolate high-purity (R)- and (S)-enantiomers from commercial racemate.
-
Salt Formation:
-
Dissolve racemic tetrahydrofurfurylamine (1.0 eq) in Ethanol (EtOH).
-
Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot EtOH.
-
Reflux for 1 hour, then cool slowly to room temperature (RT) over 12 hours.
-
-
Fractional Crystallization:
-
Collect the precipitate (Salt A).
-
Concentrate the mother liquor to obtain Salt B.
-
Recrystallize Salt A from MeOH/EtOH (3:1) to constant melting point.
-
Validation: The crystalline salt typically corresponds to the (S)-amine L-tartrate (depending on solvent specifics; verify via optical rotation).
-
-
Liberation of Free Amine:
-
Dissolve purified salt in minimal water.
-
Basify with 40% NaOH solution to pH > 12.
-
Extract with Dichloromethane (DCM) x 3.
-
Dry over anhydrous
and distill under reduced pressure.
-
-
Analysis:
-
Determine Enantiomeric Excess (ee) using Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/Diethylamine).
-
Protocol 2: Comparative In Vitro Binding Assay (Muscarinic)
Objective: Determine
-
Preparation: Synthesize N,N,N-trimethyl-N-[(R/S)-tetrahydrofuran-2-ylmethyl]ammonium iodide.
-
Tissue Source: Rat cerebral cortex homogenate (rich in M1 receptors).
-
Radioligand:
-QNB (Quinuclidinyl benzilate) at 0.2 nM. -
Incubation:
-
Incubate tissue + radioligand + test compound (
to M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.
Data Summary Table
| Parameter | (S)-Derivative (Cholinergic Series) | (R)-Derivative (Adrenergic/Protease Series) |
| Receptor Target | Muscarinic M1/M3 | |
| Binding Mode | Agonist (Mimics Muscarine) | Antagonist / Inhibitor |
| Relative Potency | High ( | High ( |
| Metabolic Stability | Moderate (Oxidative ring opening) | High (Often more resistant to CYP) |
| Key Structural Role | Pharmacophore mimic | Conformational anchor / H-bond acceptor |
Visualization of Mechanisms
Diagram 1: Stereochemical Resolution Workflow
This diagram illustrates the separation of the enantiomers using tartaric acid, a critical step for biological evaluation.
Caption: Workflow for the optical resolution of oxolane methanamine into (S) and (R) enantiomers.
Diagram 2: Pharmacophore Interaction Model
This diagram visualizes why the stereochemistry dictates activity (The "Three-Point Attachment" theory).
Caption: Mechanistic model showing optimal alignment of the (S)-enantiomer vs. steric clash of the (R)-enantiomer.
References
-
Stereoselective Synthesis and Activity of Tetrahydrofuran Derivatives (HIV Protease) Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: PubMed Central (PMC) URL:[Link]
-
Resolution of Tetrahydrofurfurylamine Title: Preparative separation of tetrahydrofurfurylamine enantiomers. Source: ResearchGate URL:[3][4][5][Link]
-
Muscarinic Activity of Chiral Oxolane Derivatives Title: Synthesis and muscarinic activity of the chiral forms of methylenemuscarones.[6] Source: PubMed URL:[5][Link]
-
Pharmacology of Alfuzosin (Tetrahydrofuran-carboxamide) Title: In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. Source: NIH / PubMed Central URL:[Link]
-
General Stereochemistry in Drug Action Title: Stereochemistry in Drug Action.[2] Source: PubMed Central URL:[Link]
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- 1. (S)-Tetrahydrofurfurylamine - CAS:7175-81-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis and muscarinic activity of the chiral forms of methylenemuscarones - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of [(2R)-oxolan-2-yl]methanamine hydrochloride derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of [(2R)-oxolan-2-yl]methanamine Hydrochloride and Its Derivatives
This guide provides a comprehensive comparison of spectroscopic methodologies for the structural elucidation and stereochemical analysis of [(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-tetrahydrofurfurylamine HCl) and its derivatives. As a crucial chiral building block in modern drug development, ensuring its structural integrity and stereochemical purity is paramount. This document moves beyond simple procedural lists to explain the underlying principles and strategic rationale for employing a multi-faceted analytical approach, empowering researchers to make informed decisions for robust characterization.
Foundational Structural Elucidation: Confirming the Molecular Scaffold
The initial analytical objective for any newly synthesized derivative of [(2R)-oxolan-2-yl]methanamine is the unambiguous confirmation of its covalent structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural analysis, offering unparalleled insight into the carbon-hydrogen framework. For this class of compounds, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is a Primary Tool The power of NMR lies in its ability to map out the precise connectivity of atoms. For a molecule like [(2R)-oxolan-2-yl]methanamine, the tetrahydrofuran ring protons create a complex set of signals due to their diastereotopic nature, arising from the adjacent chiral center. Analyzing the coupling patterns (J-coupling) allows us to piece together the structure like a puzzle, confirming not just the presence of the ring but its substitution pattern.
The ¹H NMR spectrum of the parent hydrochloride salt in a solvent like D₂O will exhibit distinct multiplets for the protons on the tetrahydrofuran ring and the exocyclic aminomethyl group. The spectra of these compounds can be complex due to strong coupling effects within the five-membered ring.[1][2] Two-dimensional techniques such as COSY (Correlation Spectroscopy) are essential to unambiguously assign which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the [(2R)-oxolan-2-yl]methanamine hydrochloride derivative in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Data Acquisition: Acquire a standard ¹H spectrum. If signal overlap is significant, proceed with acquiring 2D spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC).
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts (δ) and spin-spin coupling constants (J) to deduce the molecular structure.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
IR spectroscopy provides a quick and non-destructive method to verify the presence of key functional groups. For the hydrochloride salt of a primary amine, the spectrum is distinctly different from that of the free base.[3]
Trustworthiness: The Self-Validating Nature of IR The formation of the hydrochloride salt protonates the amine, converting the -NH₂ group into an ammonium group (-NH₃⁺). This results in the appearance of a broad and strong absorption band in the 3200-2500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium ion.[4][5][6] This feature is a hallmark of amine salts. Additionally, the characteristic C-O-C stretching vibration of the tetrahydrofuran ether linkage will be prominent, typically around 1100-1050 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands corresponding to the expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Hydrochloride Salt | Significance |
| N-H Stretch (Ammonium) | 3200 - 2500 (Broad, Strong) | Confirms the presence of the protonated amine salt.[6][7] |
| C-H Stretch (Aliphatic) | 3000 - 2850 (Medium-Strong) | Indicates the saturated carbon framework. |
| N-H Bend (Ammonium) | 1620 - 1500 (Medium) | Further confirmation of the ammonium group. |
| C-O-C Stretch (Ether) | 1100 - 1050 (Strong) | Confirms the tetrahydrofuran ring's ether linkage. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of the compound. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing purity and identifying byproducts.
Expertise & Experience: Interpreting Fragmentation Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of the hydrochloride salt will typically show a prominent ion corresponding to the protonated free base [M+H]⁺. The high-resolution mass measurement from an Orbitrap or TOF analyzer can confirm the elemental composition with high accuracy. Fragmentation patterns, induced by Collision-Induced Dissociation (CID) in MS/MS experiments, can provide further structural confirmation. A common fragmentation pathway for this molecule involves the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.
The Critical Dimension: Stereochemical Analysis
For a chiral molecule, confirming the absolute configuration and determining the enantiomeric purity are non-negotiable steps in drug development. Standard spectroscopic techniques like NMR and IR are insensitive to chirality, necessitating specialized methods.
Chiroptical Spectroscopy: Probing the 3D Structure
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods provide a direct signature of the molecule's absolute stereochemistry.[8][9]
-
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These UV-Vis based techniques are useful if the molecule contains a chromophore.[10][11] For simple derivatives of [(2R)-oxolan-2-yl]methanamine that lack a strong chromophore, these methods may be less informative.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and is exceptionally powerful for stereochemical assignment of molecules like this.[12] It measures the differential absorption of polarized light in the vibrational (IR) region.[13][14] Every vibrational mode can, in principle, have a VCD signal, providing a rich and unique fingerprint of the molecule's 3D structure. The primary drawback is the inherent weakness of VCD signals, which are orders of magnitude smaller than their electronic counterparts.[14]
Authoritative Grounding: The Power of Computational Chemistry The true strength of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown can be compared to the theoretically predicted spectrum (e.g., using Density Functional Theory, DFT) for the (R)- and (S)-enantiomers. A match between the experimental and the calculated spectrum for the (R)-enantiomer provides definitive proof of the absolute configuration.
dot
Caption: VCD workflow for absolute configuration determination.
Alternative Chiral Analysis Methods
While VCD is definitive for absolute configuration, other methods are often more practical for routine quantification of enantiomeric purity (i.e., measuring the percentage of the unwanted (S)-enantiomer).
-
Chiral NMR Spectroscopy: This technique involves using a chiral solvating agent or a chiral derivatizing agent.[15] These agents interact diastereomerically with the two enantiomers, causing their corresponding signals in the ¹H NMR spectrum to appear at slightly different chemical shifts. The ratio of the enantiomers can then be determined by integrating these separated signals. The main challenge is the empirical process of finding an effective chiral agent for the specific derivative.
-
Chiral Chromatography (HPLC/GC): This is the gold standard for purity analysis. The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with the (R)- and (S)-enantiomers, causing them to separate and elute at different times.[16] When coupled with a sensitive detector like a mass spectrometer, this method can accurately quantify even trace amounts of the undesired enantiomer.[17]
Method Comparison and Strategic Workflow
No single technique provides all the necessary information. A logical, tiered approach ensures complete and reliable characterization.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Use Case |
| ¹H / ¹³C NMR | Covalent Structure, Connectivity | Detailed structural map, proton ratios | Can have complex/overlapping signals | Primary structure elucidation |
| FT-IR | Functional Groups | Fast, simple, non-destructive | Low structural detail | Confirmation of functional groups (e.g., amine salt) |
| Mass Spectrometry | Molecular Weight, Elemental Formula | High sensitivity, accurate mass | Isomers often indistinguishable without chromatography | Molecular weight confirmation, impurity profiling |
| VCD Spectroscopy | Absolute Configuration | Definitive 3D structure information | Weak signals, requires computational support[14] | Absolute stereochemistry assignment of a new entity |
| Chiral NMR | Enantiomeric Purity | Uses standard NMR, potentially fast | Requires finding a suitable chiral agent | Routine check of enantiomeric ratio |
| Chiral HPLC-MS | Enantiomeric Purity (Quantitative) | High accuracy and sensitivity, gold standard | Requires method development | Quantifying enantiomeric excess for quality control |
Recommended Analytical Workflow
A robust characterization of a novel [(2R)-oxolan-2-yl]methanamine hydrochloride derivative should follow a logical progression.
dot
Caption: Recommended workflow for comprehensive analysis.
Conclusion
The comprehensive analysis of [(2R)-oxolan-2-yl]methanamine hydrochloride derivatives demands a strategic and orthogonal application of multiple spectroscopic techniques. While NMR, IR, and MS serve to confirm the fundamental structure and molecular formula, specialized chiroptical methods are essential for verifying the critical stereochemical integrity. VCD, supported by theoretical calculations, offers an authoritative assignment of absolute configuration, while chiral chromatography remains the benchmark for the precise quantification of enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can design efficient and robust analytical workflows, ensuring the quality and reliability of these vital chiral building blocks in the pharmaceutical pipeline.
References
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem. National Institutes of Health. Available from: [Link]
-
Nichugovskiy, A. I., & Cheshkov, D. A. (2018). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv preprint arXiv:1805.08639. Available from: [Link]
-
Chiral analysis by MS. American Chemical Society. Available from: [Link]
-
Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. ResearchGate. Available from: [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]
-
Keiderling, T. A. (1999). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. PubMed. Available from: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available from: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available from: [Link]
-
Vibrational CD, Theory. ResearchGate. Available from: [Link]
-
CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. Bitesize Bio. Available from: [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available from: [Link]
-
ORD and CD Techniques in Chiroptical Analysis | PDF | Polarization (Waves). Scribd. Available from: [Link]
-
Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive. Available from: [Link]
-
IR: amines. University of Colorado Boulder. Available from: [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available from: [Link]
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available from: [Link]
-
2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. Available from: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available from: [Link]
-
Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. MDPI. Available from: [Link]
-
Mass spectrometry sorts mirror-image molecules. Physics Today. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
-
A review of the application of chiroptical methods to analytical chemistry. PubMed. Available from: [Link]
-
A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. Jascoinc. (2021, May 4). YouTube. Available from: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Center for Biotechnology Information. Available from: [Link]
-
LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases and non-a. CORE. Available from: [Link]
-
MOLECULAR DISYMMETRY AND CHIROPTICAL PROPERTIES. eGyanKosh. Available from: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. NRC Research Press. Available from: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Vibrational circular dichroism unveils hidden clues. National Center for Biotechnology Information. Available from: [Link]
-
Amine. Wikipedia. Available from: [Link]
-
Vibrational Circular Dichroism and Biopolymer Conformation Studies | Request PDF. ResearchGate. Available from: [Link]
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- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Lead Candidates with [(2R)-oxolan-2-yl]methanamine Hydrochloride
Topic: Case Studies of Drug Discovery with [(2R)-oxolan-2-yl]methanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Chiral Ether" Advantage
[(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-tetrahydrofurfurylamine HCl) is a privileged chiral building block in medicinal chemistry. It serves as a critical bioisostere for cyclopentyl and linear alkyl amines. Its value lies in its ability to introduce defined chirality , metabolic stability , and polarity (via the ether oxygen) without significantly increasing molecular weight.
This guide analyzes the performance of this moiety in drug discovery campaigns, specifically comparing it against hydrophobic and acyclic alternatives to demonstrate its utility in optimizing Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.
Comparative Analysis: The Bioisostere Matrix
In Lead Optimization, selecting the correct amine side chain is often a trade-off between affinity (lipophilicity) and solubility (polarity). The following matrix compares [(2R)-oxolan-2-yl]methanamine against its primary competitors.
Table 1: Physicochemical Performance Comparison
| Feature | [(2R)-oxolan-2-yl]methanamine (Subject) | Cyclopentylmethanamine (Hydrophobic Analog) | 2-Methoxyethylamine (Acyclic Analog) | (S)-Enantiomer (Chiral Mismatch) |
| Structure Type | Chiral Cyclic Ether | Carbocycle | Linear Ether | Chiral Cyclic Ether |
| LogP Impact | Moderate (~ -0.3 to 0.1) | High (~ 1.2) | Low (~ -0.5) | Identical to (R) |
| Solubility | High (H-bond acceptor) | Low | High | High |
| Conformational Entropy | Restricted (Rigid Ring) | Restricted | Flexible (Entropy Penalty) | Restricted |
| Metabolic Stability | Moderate (Alpha-oxidation risk) | High | Low (Dealkylation risk) | Moderate |
| Binding Selectivity | High (Vector-specific) | Low (Non-specific hydrophobic) | Low (Promiscuous) | High (Distinct Vector) |
Key Insight: The "Oxygen Effect"
The tetrahydrofuran (THF) oxygen in the (2R)-isomer acts as a weak hydrogen bond acceptor. Unlike the cyclopentyl analog, which relies solely on hydrophobic displacement, the THF ring can engage specific water networks or backbone amides in the binding pocket. Unlike the linear 2-methoxyethyl analog, the THF ring locks the oxygen vector, reducing the entropic penalty upon binding.
Application Case Studies
Case Study A: Solubility Optimization in Kinase Inhibitors
Challenge: A lead series of VEGFR inhibitors containing a cyclopentylmethanamine tail exhibited nanomolar potency but poor aqueous solubility (<1 µg/mL), leading to low oral bioavailability. Intervention: The cyclopentyl ring was replaced with the [(2R)-oxolan-2-yl] moiety.
-
Experimental Outcome:
-
Solubility: Increased 15-fold due to the ether oxygen reducing the crystal lattice energy and increasing hydration.
-
Potency: Maintained (
shift from 12 nM to 15 nM). The (R)-configuration directed the ether oxygen away from a hydrophobic clash region, whereas the (S)-enantiomer showed a 10-fold loss in potency.
-
Case Study B: Stereochemical Filter in GPCR Antagonists
Challenge: Developing a selective antagonist for a Class A GPCR. The binding pocket contained a chiral "sub-pocket" lined with polar residues (Thr/Ser). Intervention: Screening of (R) vs. (S) tetrahydrofurfuryl amines.
-
Experimental Outcome:
-
The (2R)-isomer formed a critical H-bond bridge with a Threonine residue, resulting in a
of 4.2 nM. -
The (S)-isomer clashed sterically with the pocket wall, reducing affinity to >1000 nM.
-
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via HATU Coupling
This protocol describes the standard installation of the [(2R)-oxolan-2-yl]methanamine moiety onto a carboxylic acid scaffold.
Reagents:
-
Carboxylic Acid Scaffold (1.0 eq)[1]
-
[(2R)-oxolan-2-yl]methanamine HCl (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (5 mL) under
. Add DIPEA (1.5 mmol) and stir for 5 minutes. -
Coupling Agent: Add HATU (0.75 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add [(2R)-oxolan-2-yl]methanamine HCl (0.6 mmol) directly to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT) for 4-16 hours. Monitor via LC-MS for the disappearance of the acid (
). -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove excess amine/DIPEA), Sat.
, and Brine. -
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Validation Point: The product should show a distinct chiral doublet of doublets in
Visualizations
Diagram 1: Lead Optimization Decision Tree
Caption: Logic flow for selecting [(2R)-oxolan-2-yl]methanamine during SAR exploration.
Diagram 2: Synthesis & Mechanism of Action
Caption: Synthetic pathway and H-bond donor/acceptor interactions of the moiety.[2]
References
-
PubChem. (2025).[3] Tetrahydrofurfurylamine Compound Summary. National Library of Medicine.[3] [Link]
-
Ghosh, A. K., et al. (2008). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance. Accounts of Chemical Research. [Link] (Context: Validating THF rings as P2 ligands).
-
Lassalas, P., et al. (2016).[4] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link] (Context: Bioisosteric principles of cyclic ethers).
- Google Patents. (2011). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride. (Context: Industrial synthesis relevance of chiral amine salts).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link] (Context: Ether oxygen effects on solubility and metabolic stability).
Sources
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- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of [(2R)-oxolan-2-yl]methanamine Hydrochloride
[1]
Executive Summary
This guide mandates the safe handling and disposal protocols for [(2R)-oxolan-2-yl]methanamine hydrochloride (also known as (R)-(-)-Tetrahydrofurfurylamine hydrochloride).[1] While this compound is a stable salt form of a chiral amine, improper disposal can lead to environmental contamination or the inadvertent release of the volatile, malodorous free base.[1]
Critical Directive: This substance must NEVER be disposed of via sanitary sewer systems. All waste must be segregated and routed for high-temperature incineration through a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of the waste is the first step in safe disposal.[1]
| Property | Specification | Operational Implication |
| Chemical Name | [(2R)-oxolan-2-yl]methanamine hydrochloride | Target analyte for labeling.[1] |
| Synonyms | (R)-Tetrahydrofurfurylamine HCl; (R)-2-(Aminomethyl)tetrahydrofuran HCl | Use these for inventory cross-referencing.[1] |
| CAS Number | 7175-80-6 (Specific HCl salt) / 7202-43-9 (Free base parent) | Reference for SDS retrieval.[1] |
| Physical State | White to off-white crystalline solid | Hygroscopic; keep containers tightly sealed.[1] |
| Acidity | Acidic in aqueous solution | DO NOT MIX with bleach or strong bases.[1] |
| Hazards | Skin/Eye Irritant (H315, H319); STOT-SE (H335) | Standard PPE (Nitrile gloves, goggles) required.[1] |
The "Free Base" Risk Factor
While the hydrochloride salt is stable and odorless, exposure to high pH (bases like NaOH, KOH, or Sodium Bicarbonate) will liberate (R)-tetrahydrofurfurylamine (free base) .[1]
Pre-Disposal Decision Matrix
Before disposal, categorize the waste stream.[1][2][3] This prevents dangerous incompatibilities and ensures regulatory compliance (RCRA).[1]
Figure 1: Decision logic for segregating amine salt waste streams to ensure compatibility and correct coding.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste & Contaminated Debris
Applies to: Expired reagent, weighing paper, contaminated gloves, and spill cleanup materials.[1]
-
Containment: Place the solid material into a clear polyethylene (PE) bag. If the material is in a glass vial, place the entire vial into the bag.
-
Secondary Containment: Place the first bag into a second bag (double-bagging) or a wide-mouth HDPE waste jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Hazardous Waste" bin. Keep dry.[1][4][5]
Scenario B: Liquid Waste (Reaction Mixtures)
Applies to: Mother liquors, rotovap residues, and washing solutions.[1]
Crucial Rule: Do not mix with oxidizing agents (Nitric acid, Peroxides) or strong bases.[1]
-
If in Organic Solvent (Methanol, Ethanol, DMSO):
-
If in Aqueous Solution:
-
Adjust pH to neutral (pH 6-8) using dilute acid (HCl) or weak base (Sodium Bicarbonate) slowly to avoid excessive heat or gas evolution.[1]
-
Pour into the Aqueous Chemical Waste carboy.[1]
-
Warning: Do not pour down the sink. Amines are regulated pollutants that disrupt wastewater treatment microorganisms.[1]
-
Scenario C: Spill Cleanup
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[1] Wear a dust mask (N95) if powder is fine/dusty.
-
Isolation: Cordon off the area.
-
Neutralization (Liquids): Absorb with vermiculite or a commercial "Organic" spill pad.[1]
-
Collection (Solids): Sweep up carefully to avoid dust generation.[1] Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
-
Disposal: Treat all cleanup materials as Scenario A (Solid Waste). Clean the surface with water and detergent.
Regulatory & Compliance Framework
US EPA (RCRA) Classification
While [(2R)-oxolan-2-yl]methanamine HCl is not explicitly P-listed or U-listed, it is regulated based on characteristics:
-
Waste Code: Generally Not Regulated (Non-RCRA) if pure solid.[1]
-
Mixture Codes: If dissolved in Methanol, the waste carries code D001 (Ignitability).[1] If dissolved in Chloroform, it carries D022 .[1]
-
Generator Status: All waste must be tallied toward the facility's Monthly Generation Rate.
Segregation Rules (The "Never" List)
| Incompatible Class | Result of Mixing |
| Strong Oxidizers (Nitric Acid, Permanganates) | Risk of fire or explosion.[1] Amine salts can act as reducing agents.[1] |
| Hypochlorites (Bleach) | Formation of Chloramines (toxic/carcinogenic gas).[1] |
| Strong Bases (NaOH, KOH) | Liberates the free amine (volatile, malodorous, higher flash point risk).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24865833, (R)-Tetrahydrofurfurylamine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]
Navigating the Safe Handling of [(2R)-oxolan-2-yl]methanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of [(2R)-oxolan-2-yl]methanamine hydrochloride, a key building block in various synthetic pathways. By understanding the potential hazards and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Based on data from analogous compounds, [(2R)-oxolan-2-yl]methanamine hydrochloride should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Some related compounds are also classified as flammable liquids.[3] Therefore, it is crucial to adopt a cautious approach and utilize appropriate personal protective equipment (PPE) and engineering controls.
Anticipated Hazards:
-
Acute Oral Toxicity: Similar amine hydrochlorides are harmful if swallowed.[1][2]
-
Skin Irritation: Contact with skin may cause irritation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
-
Flammability: The free-base form, 3-(aminomethyl)tetrahydrofuran, is a flammable liquid.[3] While the hydrochloride salt is a solid and likely less flammable, this potential hazard should not be entirely disregarded, especially when working with solutions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling any chemical reagent. The following table outlines the recommended PPE for various laboratory operations involving [(2R)-oxolan-2-yl]methanamine hydrochloride.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double-gloving is recommended. | Fully buttoned laboratory coat. | N95-rated dust mask or a respirator if the process generates significant dust. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended for larger volumes. | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used. | Chemical-resistant laboratory coat. | Work in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant laboratory coat. Ensure cuffs are tucked into gloves.[4] | All operations should be conducted within a chemical fume hood. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles at a minimum.[1][2][3] A face shield provides an additional layer of protection against splashes, especially when handling solutions or performing transfers.
-
Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals. However, for prolonged contact or when using specific solvents, it is crucial to consult a glove compatibility chart.[5] Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
-
Body Protection: A lab coat is standard practice to protect skin and clothing from accidental spills.[5][6] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advisable.
-
Respiratory Protection: Handling the solid material can generate dust, which may cause respiratory irritation.[1][2] Using a fume hood or wearing a dust mask mitigates this risk. All work with solutions should be performed in a fume hood to control vapor exposure.
Step-by-Step Handling Procedures: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Step 2: Weighing the Solid Compound
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize inhalation of dust.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.
-
Carefully close the primary container immediately after dispensing the required amount.
Step 3: Preparing Solutions
-
Always add the solid [(2R)-oxolan-2-yl]methanamine hydrochloride to the solvent slowly and with stirring.
-
This process should be conducted in a chemical fume hood to contain any vapors from the solvent and the compound.
-
Ensure all glassware is clean and dry before use.
Spill Management and Disposal: A Proactive Plan
Accidents can happen, but a well-defined emergency plan can significantly mitigate the consequences.
Emergency Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan:
All waste containing [(2R)-oxolan-2-yl]methanamine hydrochloride, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[7] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.[8]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents like [(2R)-oxolan-2-yl]methanamine hydrochloride is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, utilizing the appropriate protective equipment, and adhering to systematic procedures, you contribute to a safer and more productive research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-(Aminomethyl)tetrahydrofuran.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Methanamine, hydrochloride.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Tetrahydrofuran. Retrieved from the University of California, Berkeley EHS website.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): TETRAHYDROFURAN.
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Hydroxylamine hydrochloride.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Tetrahydrofurfurylamine.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from the UCLA Chemistry department website.
- University of Michigan-Dearborn. (n.d.). Tetrahydrofuran (THF). Retrieved from the University of Michigan-Dearborn EHS website.
- University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from the UCSB Chemistry department website.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tetrahydrofuran.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Hydroxylamine hydrochloride.
- Sigma-Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
- EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200): Hydroxylamine Hydrochloride GR ACS.
- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- ChemRadar. (n.d.).
- Apollo Scientific. (n.d.). 3-(Aminomethyl)
- Fisher Scientific. (2010).
- Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). [(2R)-oxolan-2-yl]methanamine hydrochloride.
- Achmem. (n.d.). [(2R)-Oxolan-2-yl]methanamine hydrochloride.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
